CoptisineSulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C19H14NO8S- |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene sulfate |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
LHNQVPXIJDUPAX-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Coptisine Sulfate: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coptisine, an isoquinoline alkaloid primarily extracted from Coptis chinensis (Rhizoma Coptidis), has a long history in traditional medicine. Modern pharmacological studies have identified its potent anti-cancer properties across a range of malignancies, including hepatocellular carcinoma, colorectal cancer, breast cancer, non-small-cell lung cancer, and pancreatic cancer. Coptisine sulfate, a salt form of the compound, exerts its anti-neoplastic effects through a multi-faceted mechanism of action. It induces apoptosis and autophagic cell death, causes cell cycle arrest, and inhibits tumor metastasis by modulating a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.
Core Mechanisms of Anti-Cancer Action
Coptisine's efficacy in cancer therapy stems from its ability to simultaneously target several fundamental cellular processes required for tumor growth and progression.
Induction of Apoptosis
A primary mechanism of coptisine is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: Coptisine treatment leads to a significant increase in intracellular and mitochondrial Reactive Oxygen Species (ROS). This oxidative stress disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm. The compound also modulates the balance of pro- and anti-apoptotic proteins, significantly upregulating the Bax/Bcl-2 ratio. This cascade culminates in the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.
-
Extrinsic Pathway: Evidence suggests coptisine can also activate the extrinsic pathway by inducing death receptor proteins and activating caspase-8.
-
67LR/cGMP Pathway: In hepatocellular carcinoma cells, coptisine has been shown to activate the 67-kDa laminin receptor (67LR), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling axis is directly implicated in the induction of apoptosis.
Cell Cycle Arrest
Coptisine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cancer type.
-
G1 Phase Arrest: In human colon cancer cells (HCT-116), coptisine treatment causes cell cycle arrest at the G1 phase. This is associated with the downregulation of key G1/S transition proteins such as CDK2, CDK4, Cyclin E, and Cyclin D1.
-
G2/M Phase Arrest: In non-small-cell lung cancer (A549) and esophageal cancer cells, coptisine induces a robust G2/M phase arrest. This effect is mediated by the downregulation of critical G2/M checkpoint proteins, including cdc2 (CDK1), Cyclin B1, and cdc25C, along with an upregulation of the cell cycle inhibitor p21.
Inhibition of Metastasis
Metastasis is a leading cause of cancer-related mortality. Coptisine has demonstrated significant potential in inhibiting the key steps of the metastatic cascade: adhesion, migration, and invasion.
-
Suppression of EMT: Coptisine inhibits the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin, Vimentin, and Snail.
-
Downregulation of MMPs: The compound reduces the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix (ECM). Concurrently, it can upregulate the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1.
Induction of Autophagy
In some cancer cells, such as hepatocellular carcinoma (Hep3B), coptisine induces autophagic cell death. This process is characterized by the formation of autophagic vacuoles and is regulated by the suppression of the PI3K/Akt/mTOR signaling pathway and the promotion of ROS-mediated mitochondrial dysfunction.
Modulation of Key Signaling Pathways
Coptisine's diverse anti-cancer effects are orchestrated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in human cancers. Coptisine is a potent inhibitor of this pathway. Studies in colorectal and hepatocellular carcinoma cells show that coptisine treatment significantly reduces the phosphorylation levels of PI3K, Akt (at Ser473), and mTOR. Inhibition of this pathway by coptisine contributes to its anti-proliferative, anti-metastatic, and autophagy-inducing effects.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, is another crucial signaling cascade in cancer. Coptisine differentially modulates this pathway.
-
JNK Activation: In hepatocellular carcinoma, coptisine-induced apoptosis is mediated by the generation of ROS, which subsequently leads to the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK). Pharmacological inhibition of JNK has been shown to reverse coptisine-induced apoptosis, confirming its critical role.
-
ERK Inhibition: Conversely, coptisine has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in pancreatic and colon cancer cells. Since the RAS-ERK pathway is a key driver of proliferation, its inhibition contributes to coptisine's anti-tumor effects.
Other Targeted Pathways
-
NF-κB Pathway: Coptisine has demonstrated anti-inflammatory and anti-cancer activities by modulating the NF-κB signaling pathway.
-
EGFR Signaling: In cholangiocarcinoma, coptisine has been shown to block Epidermal Growth Factor Receptor (EGFR) signaling.
-
Mitochondrial Complex I: A recent study in triple-negative breast cancer identified coptisine as a specific inhibitor of mitochondrial electron transport chain (ETC) complex I, leading to mitochondrial dysfunction and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of coptisine across various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of Coptisine in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Gastric Cancer | ACC-201 | 3.93 | 72 | |
| Gastric Cancer | NCI-N87 | 6.58 | 72 | |
| Non-Small-Cell Lung Cancer | A549 | 18.09 | 48 | |
| Non-Small-Cell Lung Cancer | H460 | 29.50 | 48 | |
| Non-Small-Cell Lung Cancer | H2170 | 21.60 | 48 | |
| Pancreatic Cancer | PANC-1 | Dose-dependent inhibition (25-150 µM) | 48 | |
| Colon Cancer | HCT-116 | Dose-dependent inhibition (0-75 µM) | 48 |
Table 2: Effect of Coptisine on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | 58.34 | 29.51 | 12.15 | |
| Coptisine (12.5 µM) | 60.11 | 22.38 | 17.51 | |
| Coptisine (25 µM) | 45.21 | 18.77 | 36.02 | |
| Coptisine (50 µM) | 28.99 | 12.43 | 58.58 |
Table 3: Effect of Coptisine on Metastasis-Related Protein Expression
| Protein | Cancer Type / Cell Line | Effect of Coptisine | Signaling Pathway | Reference |
| MMP-9 | Breast / MDA-MB-231 | Downregulation (mRNA) | - | |
| TIMP-1 | Breast / MDA-MB-231 | Upregulation (mRNA) | - | |
| MMP-2 / MMP-9 | Colorectal / HCT116 | Downregulation | PI3K/Akt | |
| E-cadherin | Colorectal / HCT116 | Upregulation | PI3K/Akt | |
| N-cadherin, Vimentin, Snail | Colorectal / HCT116 | Downregulation | PI3K/Akt |
Key Experimental Protocols
The following are standardized methodologies used to investigate the anti-cancer mechanisms of coptisine.
Cell Viability Assay (MTT Assay)
-
Principle: Measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan, which is quantified spectrophotometrically.
-
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of coptisine sulfate (or vehicle control) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with coptisine for the desired time.
-
Harvest cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Migration Assay (Wound Healing Assay)
-
Principle: Measures the rate of collective cell migration to close a "wound" created in a confluent monolayer.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a straight scratch (wound) across the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and debris.
-
Add fresh media containing a non-toxic concentration of coptisine or vehicle control.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using an inverted microscope.
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ) to quantify cell migration.
-
Conclusion and Future Directions
Coptisine sulfate is a promising natural compound with a robust and multi-targeted anti-cancer profile. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and inhibit metastasis is underpinned by its modulation of critical oncogenic signaling pathways, including PI3K/Akt/mTOR and MAPK. The generation of ROS appears to be a key upstream event in several of its apoptotic mechanisms.
For drug development professionals, coptisine presents an attractive scaffold for novel therapeutic agents. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Addressing the reportedly poor absorption and low bioavailability of coptisine through novel drug delivery systems (e.g., nano-formulations) is critical for clinical translation.
-
In Vivo Efficacy: Expanding pre-clinical studies in a wider range of orthotopic and patient-derived xenograft (PDX) models to confirm in vivo efficacy and safety.
-
Combination Therapies: Investigating synergistic effects when combined with standard-of-care chemotherapeutics or other targeted therapies to overcome drug resistance.
-
Target Deconvolution: Further elucidating the direct molecular binding targets of coptisine to better understand its polypharmacological effects.
Coptisine Sulfate: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for Coptisine Sulfate, a protoberberine alkaloid of significant interest for its diverse pharmacological activities. This document outlines both chemical synthesis and natural extraction methodologies, details advanced purification techniques, and presents quantitative data to inform research and development efforts.
Synthesis of Coptisine
Coptisine can be obtained through chemical synthesis, primarily from the related and more abundant alkaloid, berberine, or extracted directly from natural plant sources.
Chemical Synthesis from Berberine
A four-step synthetic route has been established to produce coptisine from commercially available berberine.[1] This method allows for the gram-scale production of coptisine.
Experimental Protocol:
While the specific four-step protocol is outlined in specialized literature, the general transformation involves the chemical modification of the substituents on the protoberberine core of berberine to match that of coptisine. This process typically includes demethylation and subsequent reactions to form the methylenedioxy bridge characteristic of coptisine. The overall yield for this synthetic route is approximately 8-10%.[1] The structural identity of the synthesized coptisine is confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Synthesis Workflow from Berberine
Caption: A generalized four-step chemical synthesis workflow of Coptisine from Berberine.
Extraction from Natural Sources
Coptisine is naturally present in various plants, most notably in the rhizomes of Coptis chinensis (Chinese goldthread).[2][3] Extraction from this botanical source is a common method for obtaining coptisine.
Experimental Protocol for Acidified Solvent Extraction:
-
Material Preparation: The raw material, such as Coptis chinensis rhizomes, is pulverized.
-
Extraction: The powdered material is soaked in a 0.1-5% sulfuric acid solution and then heated for extraction. This process is typically repeated four times.
-
Filtration: The resulting extract is filtered to remove solid plant material.
-
Neutralization and Impurity Removal: The acidic extract is neutralized with calcium oxide or calcium hydroxide. This step also facilitates the removal of impurities through adsorption onto the resulting calcium sulfate precipitate.
-
Pre-concentration: The neutralized and filtered solution is concentrated to reduce its volume.
-
Precipitation of Coptisine: A mixed precipitant of sulfuric acid (0.1-10% v/v) and a sulfate salt (1-20% w/v) is added to the concentrated solution. The mixture is stirred and left at a low temperature (0-30°C) for 1-100 hours to selectively precipitate crude coptisine.
-
Isolation of Crude Coptisine: The precipitate is collected by filtration and washed.
Natural Extraction and Precipitation Workflow
Caption: Workflow for the extraction and precipitation of crude coptisine from Coptis chinensis.
Purification of Coptisine Sulfate
Crude coptisine obtained from either synthesis or extraction requires further purification to achieve the high purity necessary for research and pharmaceutical applications. Common methods include recrystallization and advanced chromatographic techniques.
Recrystallization
Recrystallization is a widely used and effective method for purifying crude coptisine.
Experimental Protocol:
-
Dissolution: The crude coptisine is dissolved in 1 to 10 volumes of a suitable solvent, such as water, methanol, or ethanol, by heating.
-
Crystallization: The solution is then cooled to a low temperature (0-30°C) and left for 1 to 100 hours to allow for the formation of coptisine sulfate crystals.
-
Isolation: The purified crystals are collected by filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent.
-
Drying: The final product is dried, for instance at 60°C, to yield high-purity coptisine.
pH-Zone-Refining Counter-Current Chromatography (CCC)
This advanced liquid-liquid chromatography technique is highly effective for the preparative separation of alkaloids from crude extracts of Coptis chinensis.
Experimental Protocol:
-
Solvent System Preparation: A two-phase solvent system of chloroform-methanol-water (4:3:3, v/v) is prepared and equilibrated.
-
Phase Modification: Triethylamine (TEA) at a concentration of 5 mM is added to the lower organic mobile phase to act as an eluter, and hydrochloric acid (HCl) at 60 mM is added to the upper aqueous stationary phase as a retainer.
-
Column Preparation: The CCC column is filled with the upper aqueous phase as the stationary phase.
-
Sample Injection: The crude extract is dissolved in a 1:1 mixture of the stationary and mobile phases and injected into the column.
-
Elution: The column is rotated (e.g., at 850 rpm), and the mobile phase is pumped through at a defined flow rate (e.g., 2.0 ml/min).
-
Fraction Collection and Analysis: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected. The purity of the isolated coptisine is determined by High-Performance Liquid Chromatography (HPLC).
Centrifugal Partition Chromatography (CPC)
CPC is another modern liquid-liquid purification technique that avoids the use of solid stationary phases, which can be advantageous for alkaloid purification.
Experimental Protocol:
The protocol is similar to that of pH-zone-refining CCC, utilizing a biphasic solvent system. A common system for coptisine purification is chloroform-methanol-water (4:3:3, v/v), with the aqueous stationary phase acidified with HCl (60 mM) and the organic mobile phase made basic with triethylamine (5 mM). The identity and purity of the isolated alkaloids are confirmed using HPLC-MS.
Quantitative Data Summary
The following tables summarize the quantitative data for the various synthesis and purification methods described.
Table 1: Coptisine Synthesis and Extraction Yields
| Method | Starting Material | Product | Yield | Reference |
| Chemical Synthesis | Berberine | Coptisine | 8-10% | |
| Extraction & Precipitation | Coptis fibrous root | Coptisine | 91% | |
| Extraction & Precipitation | Coptis ash | Coptisine | 95% | |
| Extraction & Precipitation | Coptis chinensis | Coptisine | 96% |
Table 2: Coptisine Purification and Purity
| Method | Starting Material | Purity of Coptisine | Reference |
| Recrystallization | Crude Coptisine | >90% | |
| pH-Zone-Refining CCC | Coptis chinensis crude extract | 99.5% | |
| Centrifugal Partition Chromatography | Coptis chinensis methanolic extract | High Purity |
Signaling Pathways Modulated by Coptisine
Coptisine exerts its pharmacological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Coptisine has been shown to inhibit inflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Mechanism of Action:
-
NF-κB Pathway: Coptisine treatment leads to the inactivation of key signaling events in the NF-κB pathway. It has been observed to up-regulate the inhibitor of NF-κBα (IκBα) and down-regulate the phosphorylation of IKKα, IKKβ, and IκBα, as well as the nuclear translocation of the p65 subunit. This ultimately reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
-
MAPK Pathway: Coptisine also suppresses the MAPK pathway by inhibiting the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), though not significantly affecting extracellular signal-regulated kinase (ERK) in some models.
Coptisine's Inhibition of Inflammatory Signaling Pathways
Caption: Coptisine inhibits the production of pro-inflammatory cytokines by blocking the phosphorylation of p38 and JNK in the MAPK pathway and inhibiting the IKK complex in the NF-κB pathway.
Modulation of Other Signaling Pathways
Coptisine has also been reported to influence other signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is often implicated in cell survival and proliferation, and its modulation by coptisine contributes to its anti-cancer effects.
-
NLRP3 Inflammasome: Coptisine can inhibit the activation of the NLRP3 inflammasome, which is involved in inflammatory responses.
-
RANKL/RANK Pathway: This pathway is crucial in bone metabolism, and coptisine's interaction with it suggests potential applications in bone-related disorders.
The diverse mechanisms of action of coptisine underscore its potential as a therapeutic agent for a range of diseases. Further research into its synthesis, purification, and pharmacological properties is warranted to fully explore its clinical applications.
References
- 1. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Sulfate: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine alkaloid primarily extracted from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities. Its sulfate salt, Coptisine Sulfate, is noted for its enhanced water solubility, a characteristic that may influence its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the biological activities and pharmacological properties of Coptisine, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. The document details the underlying molecular mechanisms, presents quantitative data from pertinent studies, and outlines relevant experimental methodologies.
Pharmacokinetics and Metabolism
Coptisine is primarily metabolized in the liver, with major metabolic pathways including demethylation, hydroxylation, sulfation, and glucuronidation.[1] It has been identified as a substrate of P-glycoprotein (P-gp), which may contribute to its low distribution in various tissues.[1] Studies in rat models have shown that coptisine can reach hepatic cells in its prototype form.[1] While direct comparative pharmacokinetic data between Coptisine and Coptisine Sulfate is limited, the increased solubility of the sulfate form is a critical factor for consideration in formulation and drug delivery studies.[2]
Anti-inflammatory Activity
Coptisine has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[3] Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Mechanism of Action
Coptisine exerts its anti-inflammatory effects by:
-
Inhibiting the NF-κB Pathway: Coptisine suppresses the degradation of the inhibitor of NF-κBα (IκBα) and inactivates IκB kinase (IKK), thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).
-
Modulating the MAPK Pathway: Coptisine inhibits the phosphorylation of key components of the MAPK pathway, including p38 and c-Jun N-terminal kinase (JNK), without significantly affecting the phosphorylation of extracellular signal-regulated kinase (ERK).
-
Regulating the PI3K/Akt Pathway: Coptisine has been shown to suppress the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt, further contributing to its anti-inflammatory effects.
Quantitative Data: Anti-inflammatory Effects
| Model System | Treatment | Effect | Concentration/Dose | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Coptisine | Inhibition of nitric oxide (NO) production | IC50 not specified | |
| LPS-stimulated RAW 264.7 macrophages | Coptisine | Inhibition of IL-1β and IL-6 production | Not specified | |
| Carrageenan-induced paw edema in rats | Coptisine | Reduction of paw edema | Not specified | |
| Xylene-induced ear edema in mice | Coptisine Free Base | Dose-dependent suppression of ear edema | Not specified | |
| Acetic acid-induced vascular permeability in mice | Coptisine Free Base | Mitigation of vascular permeability | Not specified | |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Coptisine | Reduction in serum levels of TNF-α, IFN-γ, and IL-6 | Not specified |
Experimental Protocols
In Vivo Anti-inflammatory Mouse Model (Carrageenan-Induced Paw Edema):
-
Animal Model: Male Kunming mice (18-22 g) are used.
-
Groups: Animals are divided into a control group, a carrageenan model group, and coptisine-treated groups at various dosages.
-
Procedure:
-
One hour after oral administration of coptisine or vehicle, 1% carrageenan solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-injection.
-
The percentage of swelling inhibition is calculated.
-
-
Analysis: The levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators in the paw tissue or serum can be measured by ELISA or Western blot.
Signaling Pathway Diagrams
Figure 1: Coptisine Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how Coptisine blocks the activation of IKK, preventing the subsequent steps that lead to the transcription of pro-inflammatory genes.
Anti-cancer Activity
Coptisine has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including those of the colon, liver, and stomach.
Mechanism of Action
The anti-cancer mechanisms of coptisine are multifaceted and include:
-
Induction of Apoptosis: Coptisine can induce apoptosis in cancer cells through various mechanisms, including the regulation of apoptosis-related proteins.
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
-
Inhibition of Signaling Pathways: Coptisine has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.
Quantitative Data: Anti-cancer Effects
| Cell Line | Assay | Parameter | Value | Reference |
| HT-29 (Colon Carcinoma) | Cytotoxicity Assay | IC50 | 1.14 µg/mL | |
| LoVo (Colon Carcinoma) | Cytotoxicity Assay | IC50 | Not specified | |
| L-1210 (Murine Leukemia) | Cytotoxicity Assay | Less potent than on LoVo and HT-29 | Not specified | |
| ACC-201 (Gastric Cancer) | MTT Assay | IC50 | Not specified | |
| NCI-N87 (Gastric Cancer) | MTT Assay | IC50 | Not specified | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Inhibition of cell viability | Concentration-dependent | |
| PANC-1 (Pancreatic Cancer) | Not specified | Inhibition of cell growth and migration | Dose-dependent |
Experimental Protocols
MTT Cell Viability Assay:
-
Cell Culture: Seed cancer cells (e.g., HepG2, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Coptisine Sulfate for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathway Diagrams
Figure 2: Coptisine Inhibition of the PI3K/Akt/mTOR Signaling Pathway. This diagram shows Coptisine's inhibitory effect on PI3K, a key upstream kinase in a pathway crucial for cancer cell survival and proliferation.
Neuroprotective Effects
Coptisine has shown promise in protecting neuronal cells from various insults, suggesting its potential in the management of neurodegenerative diseases.
Mechanism of Action
The neuroprotective mechanisms of coptisine include:
-
Attenuation of Oxidative Stress: Coptisine can reduce the production of reactive oxygen species (ROS) and enhance antioxidant defense mechanisms.
-
Inhibition of Apoptosis: It can prevent neuronal apoptosis by modulating the expression of apoptosis-related proteins.
-
Downregulation of TXNIP: Coptisine has been found to downregulate the expression of thioredoxin-interacting protein (TXNIP), which is involved in oxidative stress and apoptosis.
Quantitative Data: Neuroprotective Effects
| Model System | Insult | Treatment | Effect | Concentration | Reference |
| SH-SY5Y neuroblastoma cells | tert-butylhydroperoxide | Coptisine | Attenuated reduction in cell viability | Not specified | |
| SH-SY5Y neuroblastoma cells | tert-butylhydroperoxide | Coptisine | Reduced apoptosis | Not specified | |
| SH-SY5Y neuroblastoma cells | tert-butylhydroperoxide | Coptisine | Attenuated decline in mitochondrial membrane potential | Not specified |
Experimental Protocols
Neuroprotection Assay in Cell Culture:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of Coptisine Sulfate for a specified period (e.g., 24 hours).
-
Induction of Injury: Induce neuronal injury by exposing the cells to a neurotoxin (e.g., tert-butylhydroperoxide, MPP+).
-
Assessment of Viability: Measure cell viability using methods like the MTT assay.
-
Apoptosis Analysis: Assess apoptosis using techniques such as Hoechst staining or flow cytometry with Annexin V/PI staining.
-
Mitochondrial Membrane Potential: Measure changes in mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.
Signaling Pathway Diagrams
Figure 3: Neuroprotective Mechanism of Coptisine via TXNIP Downregulation. This diagram illustrates how Coptisine can protect neurons by reducing the levels of TXNIP, a key protein in oxidative stress-induced apoptosis.
Conclusion
Coptisine and its sulfate salt exhibit a broad spectrum of pharmacological activities, with significant potential for therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. Its mechanisms of action are complex, involving the modulation of multiple key signaling pathways. While Coptisine Sulfate offers the advantage of increased water solubility, further research is warranted to fully elucidate its comparative efficacy and pharmacokinetic profile relative to other forms of coptisine. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.
References
Coptisine Sulfate: A Comprehensive Technical Review of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the literature concerning the anti-inflammatory properties of Coptisine Sulfate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Core Anti-Inflammatory Mechanisms
Coptisine Sulfate exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified in the literature include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Coptisine has been shown to potently inhibit this pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[3] Coptisine intervenes by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1][2]
Modulation of MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Coptisine has been demonstrated to suppress the phosphorylation of p38 and JNK, without significantly affecting ERK phosphorylation. By inhibiting the activation of these kinases, coptisine effectively dampens the downstream inflammatory cascade.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Coptisine has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition is mediated, at least in part, through the regulation of the thioredoxin-interacting protein (TXNIP). Coptisine downregulates the expression of TXNIP, which is a key factor in NLRP3 inflammasome activation. Furthermore, coptisine can also inhibit the activation of caspase-1 directly. Some studies also suggest that coptisine's anti-inflammatory effects are linked to the activation of Sirtuin 1 (SIRT1), which in turn can suppress the ROS/TXNIP/NLRP3 signaling pathway.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of Coptisine Sulfate.
Table 1: In Vitro Anti-Inflammatory Effects of Coptisine
| Cell Line | Inflammatory Stimulus | Coptisine Concentration | Measured Effect | Reference |
| RAW 264.7 Macrophages | LPS | 1-30 µM | Inhibition of NO production | |
| RAW 264.7 Macrophages | LPS | Not specified | Suppression of IL-1β and IL-6 mRNA expression | |
| RAW 264.7 Macrophages | LPS + ATP/Nigericin/MSU | Not specified | Attenuation of mature IL-1β secretion | |
| Caco-2 cells | LPS | 8 and 16 µg/mL | Not specified | |
| HepG2 cells | - | IC50: 18.1 µM (72h) | Cytotoxicity | |
| RAW 264.7 cells | - | IC50: 10.29 µM (72h) | Cytotoxicity |
Table 2: In Vivo Anti-Inflammatory Effects of Coptisine
| Animal Model | Disease Model | Coptisine Sulfate Dosage | Measured Effect | Reference |
| Mice | DSS-induced colitis | 50 and 100 mg/kg | Amelioration of weight loss, disease activity index, and histologic alterations | |
| Mice | DSS-induced colitis | 40 and 80 mg/kg | Alleviation of colitis symptoms | |
| Rats | TNBS-induced colitis | Not specified | Attenuation of disease severity | |
| Mice | Xylene-induced ear edema | Not specified | Dose-dependent suppression of edema | |
| Mice | Acetic acid-induced vascular permeability | Not specified | Significant mitigation of vascular permeability | |
| Mice | Carrageenan-induced paw edema | Not specified | Significant mitigation of paw edema | |
| Rats | LPS-stimulated inflammation | Three intravenous doses | Inhibition of TNF-α production (54.73%, 26.49%, and 13.25%) |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of Coptisine Sulfate.
In Vitro Studies
-
Cell Culture and Treatment:
-
RAW 264.7 Murine Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells are typically pre-treated with various concentrations of Coptisine Sulfate for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Caco-2 Human Colorectal Adenocarcinoma Cells: These cells are used as a model for the intestinal barrier. They are cultured to form a monolayer, and the effect of Coptisine on barrier integrity and inflammation is assessed after exposure to inflammatory stimuli.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant or cell lysates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
mRNA Expression: The expression levels of genes encoding pro-inflammatory mediators are determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Western Blot Analysis: This technique is used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, p-p38, p-JNK).
In Vivo Studies
-
Animal Models of Inflammation:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for inflammatory bowel disease. Mice are administered DSS in their drinking water for a specific period (e.g., 5-7 days) to induce colitis. Coptisine Sulfate is typically administered orally (gavage) daily during or after the DSS treatment.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model also mimics inflammatory bowel disease and is induced by intrarectal administration of TNBS.
-
Carrageenan-Induced Paw Edema: This is an acute inflammation model where carrageenan is injected into the paw of a rodent, causing localized swelling. The anti-inflammatory effect of Coptisine is assessed by measuring the reduction in paw volume.
-
Xylene-Induced Ear Edema: Xylene is applied to the ear of a mouse to induce acute inflammation and edema. The inhibitory effect of Coptisine is determined by the reduction in ear swelling.
-
-
Assessment of Disease Severity:
-
Disease Activity Index (DAI): In colitis models, the DAI is calculated based on clinical signs such as weight loss, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines and other inflammatory mediators in the serum or colon tissue are measured using ELISA or other immunoassays.
-
Conclusion
Coptisine Sulfate demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific literature. Its multifaceted mechanism of action, targeting key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome, positions it as a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its efficacy. The detailed experimental protocols outlined in this guide offer a practical framework for researchers seeking to build upon the existing knowledge and further explore the therapeutic potential of this natural compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of Coptisine Sulfate in human populations.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Sulfate: A Technical Guide to Its Discovery, Natural Sources, and Scientific Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, a protoberberine alkaloid, and its sulfate salt have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. With a rich history rooted in traditional medicine, particularly from the plant Coptis chinensis, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of coptisine sulfate, covering its discovery, primary natural sources, and detailed experimental protocols for its extraction, analysis, and in-vitro evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: From Traditional Herb to Modern Pharmacological Tool
Coptisine is a key bioactive isoquinoline alkaloid found predominantly in the rhizomes of plants from the Coptis genus, famously known as "Huanglian" or goldthread in traditional Chinese medicine.[1] For centuries, these plants have been utilized to treat a variety of ailments, including bacterial infections and inflammatory conditions.[2][3] The isolation of specific alkaloids, such as coptisine, marked a pivotal transition from the use of crude herbal extracts to the scientific investigation of purified, active compounds.[4] The sulfate form of coptisine is often studied to enhance its solubility in aqueous solutions, a critical factor for experimental assays and potential pharmaceutical formulations.
This guide serves as a comprehensive resource for scientific professionals, detailing the technical aspects of working with coptisine sulfate, from its natural origins to its molecular interactions.
Natural Sources and Physicochemical Properties
Coptisine is primarily extracted from plants of the Ranunculaceae family. The most significant source is Coptis chinensis (Chinese goldthread), but it is also found in other related species.[5] The concentration of coptisine can vary depending on the species, the specific part of the plant, and even the cultivation conditions.
Major Natural Sources of Coptisine
| Plant Species | Family | Common Name | Primary Alkaloids Present |
| Coptis chinensis | Ranunculaceae | Chinese Goldthread | Berberine, Coptisine, Palmatine, Epiberberine, Jatrorrhizine |
| Coptis deltoidea | Ranunculaceae | Berberine, Coptisine, Palmatine | |
| Coptis teeta | Ranunculaceae | Berberine, Coptisine, Palmatine | |
| Chelidonium majus | Papaveraceae | Greater Celandine | Coptisine, Berberine, Chelidonine, Sanguinarine |
| Phellodendron amurense | Rutaceae | Amur Cork Tree | Berberine, Palmatine, Jatrorrhizine (Coptisine is not a major component) |
Quantitative Content of Coptisine in Coptis chinensis
The content of coptisine in Coptis chinensis can vary, with quantitative analysis typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Plant Part | Coptisine Content (mg/g of dry weight) | Reference |
| Rhizome | 0.495 - 60.6 | |
| Phloem | Higher than xylem and medulla | |
| Xylem | Lower than phloem and medulla | |
| Medulla | Higher than xylem |
Physicochemical Properties of Coptisine Sulfate
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆NO₈S | |
| Molecular Weight | 417.39 g/mol | |
| CAS Number | 1198398-71-8 | |
| Appearance | Yellow crystalline powder | |
| Solubility | Soluble in water, methanol, and DMSO. |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of coptisine, as well as a general workflow for evaluating its anti-inflammatory activity and effects on cell signaling.
Extraction and Isolation of Coptisine from Coptis chinensis Rhizome
This protocol is a synthesized method based on common laboratory practices for alkaloid extraction.
3.1.1. Materials and Reagents
-
Dried and powdered rhizome of Coptis chinensis
-
0.5% Sulfuric Acid (H₂SO₄) solution
-
Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide (CaO)
-
Methanol or Ethanol
-
Distilled Water
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Freeze-dryer
3.1.2. Extraction Procedure
-
Acidic Extraction:
-
Macerate the powdered Coptis chinensis rhizome (100 g) in a 10-fold volume (1 L) of 0.5% sulfuric acid solution for 24 hours at room temperature with occasional stirring.
-
Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.
-
Allow the mixture to cool and filter through a Buchner funnel. Collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids. Combine all the filtrates.
-
-
Neutralization and Precipitation:
-
Slowly add calcium hydroxide or calcium oxide to the combined acidic extract while stirring until the pH reaches approximately 7.0. This neutralizes the excess acid and precipitates sulfates.
-
Continue to stir for 30 minutes and then filter to remove the precipitated calcium sulfate.
-
-
Crude Coptisine Precipitation:
-
Further, adjust the pH of the filtrate to approximately 10.0 with a suitable base (e.g., sodium hydroxide). This will cause the alkaloids, including coptisine, to precipitate out of the solution.
-
Allow the precipitate to settle overnight at 4°C.
-
Collect the crude alkaloid precipitate by filtration.
-
3.1.3. Purification by Recrystallization
-
Dissolve the crude alkaloid precipitate in a minimal amount of hot methanol or ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the purified coptisine crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).
-
Dry the crystals under vacuum to obtain purified coptisine.
Analytical Methods for Quantification
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 345 nm.
-
Quantification: Based on a calibration curve generated from coptisine standards of known concentrations.
3.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of coptisine for high selectivity and sensitivity.
In-Vitro Experimental Workflow: Assessing Anti-inflammatory Activity
This workflow outlines a general procedure to evaluate the anti-inflammatory effects of coptisine sulfate in a cell-based model.
3.3.1. Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of coptisine sulfate for 1-2 hours.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for a specified time (e.g., 24 hours).
3.3.2. Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the cell culture supernatant using ELISA kits.
3.3.3. Western Blot Analysis of Signaling Pathways
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Signaling Pathways Modulated by Coptisine
Coptisine exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.
Inhibition of Pro-inflammatory Pathways
Coptisine has been shown to inhibit the activation of NF-κB, MAPK, and PI3K/Akt signaling pathways, which are central to the inflammatory response.
-
NF-κB Pathway: Coptisine can prevent the degradation of IκBα, thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus and reducing the expression of pro-inflammatory genes.
-
MAPK Pathway: It can suppress the phosphorylation of key MAPKs, including p38, JNK, and ERK, which are involved in the production of inflammatory mediators.
-
PI3K/Akt Pathway: Coptisine can also inhibit the phosphorylation of Akt, a crucial kinase in a pathway that regulates cell survival and inflammation.
Caption: Coptisine's inhibition of inflammatory signaling pathways.
Modulation of Cancer-Related Pathways
In the context of cancer, coptisine has been observed to induce apoptosis and inhibit cell proliferation by targeting similar signaling pathways. For instance, the inhibition of the PI3K/Akt pathway by coptisine can lead to decreased cell survival and proliferation in cancer cells.
Experimental and Logical Workflows
Visualizing workflows can aid in the design and execution of experiments.
General Workflow for Coptisine Extraction and Analysis
Caption: Workflow for coptisine extraction, purification, and analysis.
Logical Workflow for In-Vitro Anti-inflammatory Screening
Caption: Workflow for in-vitro anti-inflammatory screening of coptisine.
Conclusion and Future Directions
Coptisine sulfate stands out as a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. This guide has provided a comprehensive technical overview of its natural sources, physicochemical characteristics, and detailed protocols for its scientific investigation. The elucidation of its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a solid foundation for further research. Future studies should focus on the in-vivo efficacy and safety of coptisine sulfate, as well as exploring potential synergistic effects with other therapeutic agents. The development of advanced drug delivery systems could also enhance its bioavailability and clinical utility, paving the way for its potential translation from a traditional remedy to a modern therapeutic.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Coptisine Sulfate: A Comprehensive Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, a protoberberine alkaloid, and its sulfate salt are of significant interest in pharmaceutical research due to their diverse pharmacological activities. A thorough understanding of the physicochemical properties and stability of coptisine sulfate is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of coptisine sulfate, its stability profile under various stress conditions, and detailed experimental protocols for their determination.
Physicochemical Properties
Coptisine sulfate is the salt form of the quaternary protoberberine alkaloid, coptisine. The physicochemical properties of coptisine and its sulfate salt are summarized below. It is important to note that while data for coptisine is available, specific experimental values for coptisine sulfate are not always reported in the literature.
Table 1: Physicochemical Properties of Coptisine and Coptisine Sulfate
| Property | Coptisine (Cation) | Coptisine Sulfate | Source(s) |
| Appearance | Yellow crystals or powder | Pale-yellow to yellow-brown solid | [1] |
| Molecular Formula | C₁₉H₁₄NO₄⁺ | C₃₈H₂₈N₂O₁₂S (or C₁₉H₁₅NO₈S) | [1][2] |
| Molecular Weight | 320.32 g/mol | 736.71 g/mol (or 417.39 g/mol ) | [1][2] |
| Melting Point | 212-217 °C | Not explicitly reported. | |
| Solubility | Very slightly soluble in water; slightly soluble in ethanol; soluble in alkali. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Enhanced water solubility compared to coptisine base. | |
| pKa | Not explicitly reported. Estimated based on the related alkaloid berberine (pKa ≈ 8.27). | Not explicitly reported. |
Note on Molecular Formula and Weight: The molecular formula and weight for coptisine sulfate can vary depending on the salt form (e.g., mono- or bis-coptisine sulfate) and hydration state. Researchers should refer to the certificate of analysis for the specific batch being used.
Stability Profile
The stability of coptisine sulfate is a critical factor for its handling, formulation, and storage. While specific forced degradation studies on coptisine sulfate are limited in publicly available literature, information on related protoberberine alkaloids, such as berberine, provides valuable insights into its potential degradation pathways.
General Storage Recommendations: Coptisine sulfate should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions (2-8 °C). It is known to be sensitive to light.
Forced Degradation Studies (Predicted Behavior): Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on studies of the related alkaloid berberine, the following degradation behavior under stress conditions can be anticipated for coptisine sulfate:
-
Acidic Conditions: Coptisine is expected to show some degradation under strong acidic conditions when heated.
-
Alkaline Conditions: Significant degradation is expected in alkaline solutions, likely leading to the formation of degradation products through hydrolysis.
-
Oxidative Conditions: Coptisine is susceptible to oxidation, with degradation observed in the presence of hydrogen peroxide.
-
Thermal Stress: The compound is relatively stable to dry heat, but some degradation may occur at high temperatures.
-
Photostability: As a colored compound that absorbs UV radiation, coptisine is susceptible to photolytic degradation upon exposure to light.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of physicochemical properties and stability. The following are generalized protocols that can be adapted for coptisine sulfate.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of coptisine sulfate to a known volume of purified water in a sealed, clear glass vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of coptisine sulfate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Methodology:
-
Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of coptisine sulfate in a suitable solvent (e.g., water or a co-solvent system like water:methanol for poorly soluble compounds).
-
Titration: Place the solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Forced Degradation and Stability-Indicating Assay
This protocol describes a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method.
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve coptisine sulfate in 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Dissolve coptisine sulfate in 0.1 M NaOH and keep at room temperature or heat at a lower temperature (e.g., 40 °C) for a shorter duration.
-
Oxidative Degradation: Treat a solution of coptisine sulfate with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder of coptisine sulfate to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of coptisine sulfate to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A sample protected from light should be used as a control.
-
-
Sample Analysis (Stability-Indicating HPLC Method):
-
Method Development: Develop a reverse-phase HPLC method capable of separating the intact coptisine sulfate from all potential degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate or acetate buffer.
-
Analysis: Analyze the stressed samples alongside a non-stressed control sample.
-
Peak Purity: Assess the peak purity of the main coptisine peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of coptisine sulfate is accounted for by the increase in the degradation products.
-
Signaling Pathways and Experimental Workflows
Coptisine has been shown to modulate several key signaling pathways implicated in inflammation and cancer.
Signaling Pathways
Experimental Workflow
Conclusion
References
Coptisine Sulfate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, an isoquinoline alkaloid primarily derived from plants of the Coptis genus, has a long history of use in traditional medicine.[1] Its sulfate form, Coptisine Sulfate, offers enhanced solubility, potentially improving its bioavailability and therapeutic efficacy.[2] Emerging research has identified Coptisine Sulfate as a multi-targeting agent with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the identified molecular targets of Coptisine Sulfate, details the experimental methodologies used for its validation, and visualizes the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.
Identified Molecular Targets and Quantitative Data
Coptisine Sulfate exerts its pleiotropic effects by interacting with a variety of molecular targets. The following tables summarize the key targets and the associated quantitative data from various validation studies.
| Target Category | Specific Target | Cell Line / Model | Effect | Concentration / IC50 | Reference |
| Inflammation | NF-κB (p65 phosphorylation) | Bone Marrow Macrophages (BMMs) | Inhibition | - | |
| IκBα degradation | Macrophages | Suppression | - | ||
| ERK, JNK, p38 MAPK phosphorylation | Macrophages | Suppression | - | ||
| PI3K/Akt phosphorylation | Macrophages | Suppression | - | ||
| NLRP3 Inflammasome | - | Inhibition of activation | - | ||
| Indoleamine 2,3-dioxygenase (IDO) | Blood (in vivo), PC12 cells | Inhibition | - | ||
| Cancer | Caspase-3/8/9 | Various cancer cell lines | Elevation | - | |
| PARP | Various cancer cell lines | Elevation | - | ||
| CDK4, Cyclin D1 | Osteosarcoma cells | Downregulation | - | ||
| PI3K/Akt/mTOR signaling pathway | Hepatocellular carcinoma Hep3B cells | Suppression of phosphorylation | - | ||
| HCT-116 cells | HCT-116 cells | Cytotoxicity, G1-phase arrest, apoptosis | 1-10 μg/mL | ||
| Gastric cancer cells | ACC-201, NCI-N87 | Inhibition of viability and growth | IC50 < 10 μg/mL | ||
| Bone Metabolism | RANKL-induced NF-κB activation | Bone Marrow Macrophages (BMMs) | Inhibition | - | |
| NFATc1 expression | Bone Marrow Macrophages (BMMs) | Inhibition | - | ||
| Osteoclast survival and pit-forming | Cocultures | Inhibition | 10 μM | ||
| Neuroprotection | Thioredoxin-interacting protein (TXNIP) | SH-SY5Y cells | Downregulation of gene expression | 20 μM | |
| Cardiovascular | Voltage-dependent L-type calcium channels (VDLCCs) | Mouse airway smooth muscle | Blockade | IC50 = 4.02 ± 2.07 μM | |
| Non-selective cation channels (NSCCs) | Mouse airway smooth muscle | Blockade | - | ||
| Antimalarial | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | - | Uncompetitive inhibition | - |
Experimental Protocols
The identification and validation of Coptisine Sulfate's targets have been achieved through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the effect of Coptisine Sulfate on cell proliferation and cytotoxicity.
-
Protocol:
-
Seed cells (e.g., cancer cell lines, normal cell lines) in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Coptisine Sulfate for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by Coptisine Sulfate.
-
Protocol:
-
Treat cells with the desired concentrations of Coptisine Sulfate for the designated time.
-
Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Treat cells with Coptisine Sulfate and then lyse them to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-Akt, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Target Identification using Affinity-Based Pull-Down Assays
-
Objective: To identify the direct binding partners of Coptisine Sulfate.
-
Protocol:
-
Synthesize a Coptisine Sulfate probe by conjugating it to an affinity tag such as biotin or immobilizing it on a solid support like agarose beads.
-
Incubate the probe with cell lysates to allow for the binding of target proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the probe.
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Coptisine Sulfate and a general workflow for its target identification and validation.
Caption: Coptisine Sulfate's inhibition of the NF-κB signaling pathway.
Caption: Coptisine Sulfate's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: Coptisine Sulfate's modulation of the MAPK signaling cascade.
Caption: General experimental workflow for Coptisine Sulfate research.
Conclusion and Future Directions
Coptisine Sulfate has emerged as a promising natural compound with a diverse pharmacological profile, attributable to its ability to modulate multiple key signaling pathways. The evidence presented in this guide highlights its potential for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and bone diseases.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Coptisine Sulfate to optimize its delivery and efficacy.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, more extensive in vivo studies in relevant animal models are required to establish its therapeutic efficacy and long-term safety profile.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying its various pharmacological effects will be crucial for its clinical translation.
-
Combination Therapies: Investigating the synergistic effects of Coptisine Sulfate with existing drugs could lead to more effective treatment strategies with reduced side effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon, paving the way for the potential clinical application of Coptisine Sulfate.
References
Coptisine Sulfate pharmacokinetics and bioavailability in animal models
An In-depth Technical Guide to Coptisine Sulfate Pharmacokinetics and Bioavailability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of coptisine, a primary bioactive isoquinoline alkaloid isolated from Coptis chinensis (Huanglian). The document synthesizes key findings from various animal model studies, focusing on quantitative data, experimental methodologies, and metabolic pathways.
Executive Summary
Coptisine has demonstrated a range of promising pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective properties. However, its clinical translation is significantly hampered by its challenging pharmacokinetic profile. Studies in animal models, predominantly rats, consistently reveal that coptisine exhibits poor oral absorption and low bioavailability .[1][2][3] This is attributed to factors such as low intestinal permeability, efflux by transporters like P-glycoprotein (P-gp), and extensive hepatic metabolism.[1][4] The plasma concentration of coptisine demonstrates a non-linear relationship with the administered dose, where bioavailability tends to decrease as the oral dose increases. Following absorption, coptisine is widely distributed in tissues, metabolized primarily in the liver, and largely excreted in its original form through feces.
Pharmacokinetic Parameters in Animal Models
The pharmacokinetic properties of coptisine have been primarily investigated in rat models. The data consistently points towards rapid elimination and poor oral bioavailability.
Table 1: Summary of Coptisine Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | T½ (h) | Absolute Bioavailability (%) | Animal Model | Reference |
| Oral | 30 | 44.15 | - | 63.24 | - | 1.87 | Sprague-Dawley Rats | |
| Oral | 75 | - | - | - | - | - | Sprague-Dawley Rats | |
| Oral | 150 | 66.89 | - | 87.97 | - | 0.52 | Sprague-Dawley Rats | |
| Oral | 50 | - | - | - | 0.71 | 8.9 | Rats | |
| Intravenous | 10 | - | - | - | 0.38 ± 0.17 | - | Rats |
Note: Dashes (-) indicate data not specified in the cited sources.
Experimental Protocols & Methodologies
Standardized protocols are crucial for the reliable assessment of pharmacokinetic profiles. The following sections detail the common methodologies employed in coptisine research.
Animal Models
-
Species: The most commonly used species for coptisine pharmacokinetic studies is the rat, specifically the Sprague-Dawley strain.
-
Housing: Animals are typically housed in controlled environments with regulated temperature (e.g., 25°C), humidity (e.g., 55 ± 5%), and a 12-hour light/dark cycle. For excretion studies, animals are placed in metabolic cages to facilitate the separate collection of urine and feces.
-
Acclimatization: A period of acclimatization is allowed before experimentation to minimize stress. Animals are often fasted overnight (e.g., 12 hours) with free access to water prior to drug administration.
Drug Administration
-
Oral (p.o.): For bioavailability and absorption studies, coptisine is typically suspended in a vehicle like a 0.5% sodium carboxymethyl cellulose aqueous solution and administered via oral gavage. Doses in rat studies have ranged from 30 mg/kg to 150 mg/kg.
-
Intravenous (i.v.): To determine absolute bioavailability and clearance rates, coptisine is administered intravenously, often through the tail vein. A common dose used in rat studies is 10 mg/kg.
Sample Collection
-
Blood/Plasma: Blood samples are collected at predetermined time points post-administration. Serial samples are typically drawn from the jugular or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
-
Tissues: For tissue distribution studies, animals are euthanized at specific time points. Organs of interest (e.g., liver, lungs, brain) are harvested, weighed, homogenized in saline, and stored frozen.
-
Urine and Feces: For excretion studies, urine and feces are collected over specified intervals (e.g., 0-3h, 3-6h, 6-9h, 9-12h, 12-24h) using metabolic cages.
Bioanalytical Method: LC-MS/MS
The quantification of coptisine in biological matrices is almost exclusively performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.
-
Sample Preparation: Biological samples require processing to remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents (e.g., methanol, acetonitrile) or liquid-liquid extraction.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate coptisine from its metabolites and other endogenous compounds.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, typically operating in multiple reaction monitoring (MRM) mode for enhanced selectivity.
-
Validation: The analytical method is validated for linearity, accuracy, precision, and sensitivity. In one study, the calibration curve for coptisine was linear in the range of 0.78 to 50 ng/mL.
Key Processes and Pathways
The following diagrams illustrate the typical workflow for a pharmacokinetic study and the metabolic fate of coptisine.
Caption: Experimental workflow for a typical coptisine pharmacokinetic study.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Coptisine is poorly absorbed from the gastrointestinal tract. Studies using Caco-2 cell monolayers, an in-vitro model of human intestinal epithelium, suggest that coptisine is an absorbable compound but may be subject to efflux mechanisms. The P-glycoprotein (P-gp) efflux transporter has been identified as a contributor to the low distribution and absorption of coptisine.
Distribution
After absorption, coptisine distributes to various tissues. Following intravenous administration in rats, it has been shown to cross the blood-brain barrier. Animal experiments indicate that coptisine primarily distributes to the liver, followed by the lungs. However, its status as a P-gp substrate may limit its overall tissue penetration.
Metabolism
The liver is the primary site of coptisine metabolism. It undergoes extensive phase I and phase II metabolic reactions. In rats, seventeen different metabolites have been identified, resulting from several key biotransformation pathways. Coptisine can also inhibit the metabolism of other compounds, such as berberine, by inhibiting cytochrome P450 enzymes like CYP2D6.
Caption: Primary metabolic pathways of coptisine in animal models.
Excretion
Reflecting its poor absorption, a large portion of orally administered coptisine is excreted unchanged in the feces. Renal excretion is a minor pathway, with less than 10% of the dose being excreted in urine. Studies in normal and insomniac rat models have shown that pathological conditions can influence the excretion profiles of coptisine and other related alkaloids.
Factors Affecting Bioavailability and Future Directions
The primary factors limiting coptisine's oral bioavailability are its poor solubility, low intestinal permeability, and P-gp mediated efflux. The non-linear dose-exposure relationship further complicates its development.
To overcome these challenges, research is shifting towards novel drug delivery systems. Strategies being explored include the development of nanocarriers and β-cyclodextrin-based inclusion complexes, which have shown potential in enhancing the solubility and bioavailability of coptisine. Further investigation into these advanced formulations is critical for unlocking the therapeutic potential of coptisine for clinical applications.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Coptisine, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Coptisine Sulfate: A Comprehensive Toxicity Profile and Safety Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine alkaloid primarily derived from plants of the Coptis genus, has garnered significant interest for its diverse pharmacological activities. Its sulfate salt, coptisine sulfate, is often utilized in research due to its enhanced solubility. As with any compound intended for potential therapeutic use, a thorough understanding of its toxicity profile and a comprehensive safety assessment are paramount. This technical guide provides a detailed overview of the current knowledge regarding the toxicity of coptisine sulfate, summarizing key preclinical safety data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be lethal to 50% of a tested animal population.
Quantitative Data
| Test Substance | Species | Route of Administration | LD50 Value (mg/kg) | Reference |
| Coptisine | Mice | Oral | 852.12 | [1] |
| Coptisine | Mice | Oral | 880.18 | [2] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - Representative Protocol
The determination of the oral LD50 in mice for coptisine was likely conducted following a protocol similar to the OECD 425 guideline (Up-and-Down Procedure). A summary of a representative protocol is provided below.
-
Test System: Healthy, young adult mice of a single sex (typically females, as they are often slightly more sensitive), nulliparous and non-pregnant.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered is based on the animal's body weight.
-
Dosing Procedure: A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased by a set factor. If the animal dies, the dose for the next animal is decreased by the same factor. This sequential dosing continues until a specified stopping criterion is met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death.
References
Coptisine Sulfate in Metabolic Disease Research: A Technical Guide
Executive Summary: Coptisine, a primary isoquinoline alkaloid derived from the traditional medicinal herb Coptis chinensis (Huanglian), is emerging as a potent multi-target agent for the research and potential treatment of metabolic diseases, including type 2 diabetes, dyslipidemia, and endothelial dysfunction.[1][2][3] Its therapeutic effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Coptisine enhances glucose uptake and utilization, modulates lipid metabolism by inhibiting synthesis and promoting oxidation, and protects against vascular complications by reducing endoplasmic reticulum (ER) stress and oxidative stress. Despite its promising preclinical efficacy, its low oral bioavailability presents a significant challenge for clinical translation. This guide provides an in-depth overview of the mechanisms, preclinical data, and key experimental protocols for researchers investigating Coptisine Sulfate in the context of metabolic disorders.
Introduction
Metabolic diseases, a cluster of conditions including type 2 diabetes mellitus (T2DM), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a growing global health crisis. A common thread in their pathophysiology is dysregulated glucose and lipid metabolism. Coptisine, a key bioactive component of Coptis chinensis, has been used for centuries in traditional medicine to treat conditions with symptoms akin to diabetes. Modern pharmacological studies are now elucidating the molecular mechanisms behind these traditional uses, identifying coptisine as a promising candidate for metabolic disease therapy. It modulates several critical signaling pathways, with the activation of AMPK being a central event.
Pharmacokinetics and Bioavailability
A critical consideration for the development of Coptisine is its challenging pharmacokinetic profile. Studies in rodent models have consistently shown very low oral bioavailability, ranging from approximately 0.5% to 8.9%. This is attributed to poor solubility, low intestinal absorption, and significant metabolism by both the liver and gut microbiota. The plasma half-life is also relatively short. These factors mean that high oral doses are required in animal studies to achieve therapeutic concentrations, a key hurdle that must be addressed through formulation strategies, such as nano-carriers or inclusion complexes, to enhance its clinical potential.
Table 1: Summary of Pharmacokinetic Parameters of Coptisine in Rats
| Parameter | Oral Dose (mg/kg) | IV Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Cmax, AUC | 30, 75, 150 | - | 44.15 - 66.89 | - | 1.87 - 0.52 |
| T1/2, Bioavailability | 50 | 10 | - | 0.71 | 8.9 | |
Core Mechanisms of Action in Metabolic Regulation
Coptisine exerts its effects on metabolic diseases through multiple, interconnected pathways.
Activation of the AMPK Signaling Pathway
The primary mechanism of action for coptisine in metabolic regulation is the robust activation of AMPK. AMPK acts as a cellular energy sensor; when the ATP/AMP ratio decreases, it is activated and switches on catabolic pathways (like glucose uptake and fatty acid oxidation) to generate ATP, while switching off anabolic pathways (like lipid synthesis). Coptisine is reported to activate AMPK by reducing mitochondrial respiration, which lowers cellular energy levels and increases the AMP/ATP ratio. This activation is a cornerstone of its beneficial metabolic effects.
Regulation of Glucose Metabolism
Coptisine has demonstrated significant anti-diabetic properties. It enhances glucose consumption in peripheral tissues, specifically in hepatic and skeletal muscle cells. This is achieved, in part, through AMPK-mediated translocation of the glucose transporter GLUT4 to the cell membrane. In diabetic animal models, administration of coptisine leads to reduced fasting and non-fasting blood glucose levels and improved overall glucose tolerance. Some studies also suggest coptisine may act as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which would increase incretin levels and promote insulin secretion.
Regulation of Lipid Metabolism
Coptisine effectively mitigates dyslipidemia. Its activation of AMPK leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. The resulting decrease in malonyl-CoA relieves the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), promoting the transport of fatty acids into mitochondria for oxidation. This dual action—inhibiting lipid synthesis and enhancing fatty acid oxidation—protects cells from lipid accumulation. Furthermore, coptisine regulates cholesterol metabolism by down-regulating HMG-CoA reductase (HMGCR) and up-regulating the LDL receptor (LDLR) and CYP7A1, the rate-limiting enzyme in bile acid synthesis.
Attenuation of Endothelial Dysfunction
A major complication of diabetes is endothelial dysfunction, which precedes the development of atherosclerosis. Coptisine confers vasoprotective effects by tackling the underlying drivers of this dysfunction. It suppresses ER stress and reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in endothelial cells. Coptisine also leverages the AMPK pathway to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), which boosts the bioavailability of nitric oxide (NO), a key molecule for maintaining vascular health and promoting vasodilation.
Modulation of Gut Microbiota
Emerging evidence highlights the role of gut microbiota in the pathogenesis of metabolic diseases. Coptisine and its metabolites can significantly alter the composition of the gut microbiome. It has been shown to inhibit the growth of certain bacteria associated with obesity and insulin resistance, such as Enterobacter cloacae. Furthermore, the metabolism of coptisine by gut bacteria can produce novel metabolites with potentially enhanced biological activity. This interaction suggests that part of coptisine's therapeutic effect may be mediated indirectly through its influence on the gut ecosystem.
Summary of Preclinical Data
The therapeutic potential of coptisine is supported by a growing body of preclinical evidence from both in vitro cell culture models and in vivo animal studies of metabolic disease.
Table 2: Selected In Vitro Studies of Coptisine in Metabolic Disease Models
| Cell Line | Model / Induction | Coptisine Conc. | Key Findings | Reference |
|---|---|---|---|---|
| HepG2, C2C12 | Standard Culture | 10⁻⁶ M | Increased glucose consumption; Increased AMPK phosphorylation; Decreased Akt phosphorylation. | |
| HK-2 | High Glucose (30 mM) + Palmitic Acid (250 µM) | 2.5, 5, 10 µM | Decreased TC and TG levels; Increased p-AMPK, p-ACC, and CPT-1 expression. | |
| HUVECs | High Glucose (30 mM) | 1 µM | Increased p-AMPK and p-eNOS; Decreased ER stress markers and ROS levels. | |
| HUVECs | High Glucose (25 mM) | 50 µM | Activated AMPK/NRF2 pathway; Reversed HG-impaired cell viability and migration. |
| HepG2 | Cholesterol-induced | Not specified | Upregulated LDLR and CYP7A1; Downregulated HMGCR. | |
Table 3: Selected In Vivo Studies of Coptisine in Metabolic Disease Models
| Animal Model | Dosing Regimen | Duration | Key Metabolic Outcomes | Reference |
|---|---|---|---|---|
| Alloxan-induced Type 1 Diabetic Mice | Intragastric admin. | 28 days | Decreased fasting and non-fasting blood glucose. | |
| KKAy Type 2 Diabetic Mice | Intragastric admin. | 9 weeks | Improved glucose tolerance; Decreased blood glucose, fructosamine, LDL, and total cholesterol. | |
| HFD + STZ-induced Diabetic Mice | Ex vivo treatment of aortas | 16 hours | Protected endothelium-dependent relaxation. |
| ApoE-/- Mice | 150 mg/kg/day (oral) | 12 weeks | Demonstrated lipid-lowering properties. | |
Key Experimental Protocols
General Workflow for an In Vivo Study
A typical preclinical study to evaluate the efficacy of coptisine in a diet-induced model of diabetes involves several key stages, from disease induction to endpoint analysis.
In Vitro Glucose Uptake Assay
This assay measures the ability of coptisine to stimulate glucose transport into insulin-sensitive cells like myotubes or adipocytes.
-
Cell Culture and Differentiation: Seed L6 myoblasts or C2C12 myoblasts in multi-well plates. Grow to confluence and then switch to a low-serum differentiation medium for 4-6 days to allow fusion into myotubes.
-
Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free medium for 3-4 hours to establish a basal level of glucose uptake.
-
Treatment: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Incubate the cells with varying concentrations of Coptisine Sulfate for a predetermined time (e.g., 1-2 hours). Include a positive control (e.g., 100 nM insulin) and a vehicle control.
-
Glucose Uptake: Add a glucose analog, typically 2-deoxy-D-[³H]glucose, to each well and incubate for 10-15 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold buffer. Lyse the cells using a lysis buffer (e.g., 0.1 N NaOH).
-
Measurement: Transfer the cell lysate to scintillation vials. Measure the incorporated radioactivity using a liquid scintillation counter. Quantify total protein content in parallel wells to normalize the data.
Western Blot Analysis for AMPK Phosphorylation
This protocol is used to quantify the activation of AMPK by measuring its phosphorylation state.
-
Sample Preparation: Treat cells (e.g., HepG2, C2C12) with Coptisine Sulfate for the desired time. For tissue samples, homogenize frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total AMPK and a loading control like β-actin or GAPDH.
Conclusion and Future Directions
Coptisine Sulfate is a compelling natural compound for metabolic disease research, acting as a potent AMPK activator with beneficial effects on glucose metabolism, lipid profiles, and vascular health. Its multi-target nature makes it an attractive alternative to single-pathway drugs. However, the significant hurdle of its poor oral bioavailability must be overcome for it to be considered a viable clinical candidate.
Future research should focus on:
-
Advanced Formulations: Development of novel delivery systems (e.g., nanoparticles, liposomes) to improve solubility and absorption.
-
Clinical Evaluation: Well-designed, placebo-controlled clinical trials are necessary to validate the preclinical findings in humans.
-
Gut Microbiota Interactions: Deeper investigation into how coptisine and its metabolites shape the gut microbiome and how this, in turn, influences host metabolism.
-
Long-term Safety: While generally considered safe, potential hepatotoxicity at high doses requires thorough long-term safety and toxicological evaluation.
By addressing these challenges, the full therapeutic potential of Coptisine Sulfate as a treatment for complex metabolic diseases may be realized.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Coptisine, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose consumption assay discovers coptisine with beneficial effect on diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coptisine inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Coptisine Sulfate: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, an isoquinoline alkaloid derived from Coptidis Rhizoma, has garnered significant attention for its potential therapeutic properties, particularly its anti-cancer activities.[1][2] This document provides detailed experimental protocols for the in vitro use of coptisine sulfate in cell culture, focusing on assays to evaluate its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression. Additionally, it outlines the key signaling pathways modulated by coptisine treatment.
Data Presentation
Table 1: Cytotoxicity of Coptisine Sulfate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-small-cell lung cancer | MTT | 18.09 | 48 | [3] |
| H460 | Non-small-cell lung cancer | MTT | 29.50 | 48 | [3] |
| H2170 | Non-small-cell lung cancer | MTT | 21.60 | 48 | [3] |
| HepG2 | Hepatocellular carcinoma | MTT | Varies | 24, 48, 72 | |
| SMMC7721 | Hepatocellular carcinoma | CCK-8 | Varies | Not Specified | |
| BEL7402 | Hepatocellular carcinoma | CCK-8 | Varies | Not Specified | |
| HCT-116 | Colon cancer | MTT | Varies | Not Specified | |
| HT-29 | Colon cancer | Not Specified | 0.49 µg/mL | Not Specified | |
| LoVo | Colon cancer | Not Specified | 0.87 µg/mL | Not Specified | |
| PANC-1 | Pancreatic cancer | Not Specified | Varies | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
Cell Culture and Coptisine Sulfate Preparation
1.1. Cell Line Maintenance:
-
Culture selected cell lines (e.g., Hep3B, A549, HCT-116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
1.2. Coptisine Sulfate Solution Preparation:
-
Dissolve Coptisine Sulfate powder in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the complete cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Coptisine Sulfate that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of Coptisine Sulfate (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Seed cells in a 6-well plate and treat with different concentrations of Coptisine Sulfate for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: General workflow for cell cycle analysis using PI staining.
Methodology:
-
Seed cells and treat with Coptisine Sulfate as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways
Coptisine Sulfate has been shown to exert its anti-cancer effects by modulating several key signaling pathways, primarily inducing apoptosis and autophagy.
PI3K/Akt/mTOR Signaling Pathway
Coptisine treatment has been observed to suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
Caption: Coptisine inhibits the PI3K/Akt/mTOR pathway, promoting autophagy and apoptosis.
ROS-Mediated JNK Signaling Pathway
Coptisine can induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a member of the MAPK family. This activation contributes to apoptotic cell death.
Caption: Coptisine induces ROS production, leading to JNK activation and apoptosis.
Conclusion
These protocols provide a foundational framework for investigating the in vitro effects of Coptisine Sulfate. Researchers are encouraged to optimize these methods for their specific cell lines and experimental conditions. The modulation of critical signaling pathways like PI3K/Akt/mTOR and MAPK by coptisine highlights its potential as a multi-target agent in cancer therapy research.
References
Application Note: Quantification of Coptisine Sulfate in Plasma using High-Performance Liquid Chromatography (HPLC)
AN-CS-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Coptisine Sulfate in plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation with UV detection. This method is demonstrated to be specific, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research.
Introduction
Coptisine, a primary bioactive protoberberine alkaloid isolated from Coptidis Rhizoma, has garnered significant attention for its wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and cardioprotective properties. To facilitate pharmacokinetic and toxicokinetic studies, a reliable and validated analytical method for the quantification of coptisine in biological matrices is essential. This document provides a detailed protocol for the determination of Coptisine Sulfate in plasma using a reversed-phase HPLC method with UV detection.
Principle of the Method
This method involves the extraction of Coptisine Sulfate and an internal standard (IS) from plasma via protein precipitation with an organic solvent. Following centrifugation, the supernatant is injected into an HPLC system. The separation is achieved on a C18 analytical column using an isocratic mobile phase. The analyte is detected by a UV detector, and quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Coptisine Sulfate Reference Standard: (Purity ≥ 98%)
-
Internal Standard (IS): Berberine Hydrochloride (Purity ≥ 98%)
-
Acetonitrile: HPLC Grade
-
Methanol: HPLC Grade
-
Formic Acid: Analytical Grade
-
Water: Deionized or HPLC Grade
-
Drug-free Plasma: (Human, Rat, or other species as required), stored at -80°C.
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Internal Standard (IS) | Berberine Hydrochloride |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Coptisine Sulfate reference standard and 10 mg of Berberine Hydrochloride (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the Coptisine Sulfate primary stock solution with 50% methanol to create working standards at concentrations ranging from 50 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution with 50% methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free plasma to obtain calibration standards at concentrations of 5, 10, 50, 100, 250, and 500 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 200, and 400 ng/mL) in the same manner.
Sample Preparation Protocol
The sample preparation workflow involves a protein precipitation step to extract the analyte from the plasma matrix.
Application Note: Coptisine Sulfate Metabolite Identification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine, a protoberberine alkaloid extracted from medicinal plants like Coptis chinensis, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Understanding the metabolic fate of coptisine is crucial for elucidating its mechanism of action, assessing its bioavailability, and identifying potentially active or toxic metabolites. This application note provides a detailed protocol for the identification of coptisine metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique for metabolite profiling.[4][5]
Metabolic Pathways of Coptisine
In vivo and in vitro studies have shown that coptisine undergoes extensive metabolism. The primary metabolic pathways include demethylation, hydroxylation, hydrogenation, and conjugation with glucuronic acid and sulfate. Key enzymes involved in the metabolism of coptisine include Cytochrome P450 enzymes, particularly CYP2D6.
Figure 1: Metabolic pathway of Coptisine.
Experimental Workflow
A typical workflow for the LC-MS/MS analysis of coptisine metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection and identification.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Sulfate: Application in Colorectal Cancer Research
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel and more effective therapeutic agents. Coptisine, a primary bioactive isoquinoline alkaloid derived from the traditional medicinal herb Coptis chinensis (Rhizoma Coptidis), has garnered significant attention for its potential anti-tumor activities.[1][2] This application note details the mechanisms of action of coptisine in colorectal cancer, summarizes key quantitative data, and provides standardized protocols for its investigation in a research setting.
Mechanism of Action in Colorectal Cancer
Coptisine exerts its anti-CRC effects through a multi-targeted approach, primarily by inducing apoptosis, inhibiting cell proliferation and metastasis, and modulating critical signaling pathways.
-
Inhibition of the MFG-E8/PI3K/AKT Pathway: Coptisine has been shown to significantly down-regulate Milk Fat Globule-EGF Factor 8 (MFG-E8), a protein overexpressed in CRC tissues.[3] This down-regulation subsequently inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[3][4] The inactivation of this key survival pathway leads to decreased cell proliferation and survival.
-
Suppression of Metastasis: A consequence of PI3K/AKT pathway inhibition is the reduced expression of matrix metalloproteinases MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. Furthermore, coptisine inhibits the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. This is evidenced by the increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers like N-cadherin, vimentin, and snail.
-
Induction of Mitochondrial Apoptosis: Coptisine is a potent inducer of apoptosis in CRC cells. It triggers the production of intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Subsequently, a caspase cascade is initiated, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. This process is also marked by the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, XIAP) and the upregulation of pro-apoptotic proteins (Bax, Bad).
-
Cell Cycle Arrest: Coptisine has been observed to induce G1-phase cell cycle arrest in HCT-116 CRC cells. This blockade prevents cancer cells from entering the S phase, thereby halting DNA replication and proliferation. The arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E1, CDK2, and CDK4.
Key Signaling Pathways Modulated by Coptisine
Quantitative Data Summary
Coptisine demonstrates potent dose-dependent activity against colorectal cancer cells in vitro and suppresses tumor growth in vivo.
Table 1: In Vitro Effects of Coptisine on HCT-116 Colorectal Cancer Cells
| Assay | Endpoint | Result | Selective Toxicity | Reference |
| MTT Assay | Cell Viability (IC₅₀) | 27.13 µg/mL | High selectivity; IC₅₀ in normal FHC cells was 282.2 µg/mL | |
| Cell Cycle Analysis | G1 Phase Arrest | Significant increase in G1 population at concentrations of 1-10 µg/mL | Not Applicable | |
| Adhesion Assay | Cell Adhesion | Significant inhibition at 20, 40, and 80 µg/mL | Not Applicable | |
| Transwell Assay | Cell Migration | Dose-dependent suppression at 20, 40, and 80 µg/mL | Not Applicable |
Table 2: In Vivo Anti-Tumor Efficacy of Coptisine in Xenograft Models
| Animal Model | Cell Line | Coptisine Dosage | Outcome | Reference |
| BALB/c Nude Mice | HCT-116 | 90 mg/kg | Optimal dose for tumor suppression; considered exceedingly safe | |
| BALB/c Nude Mice | HCT-116 | 150 mg/kg | Significantly delayed tumor development and suppressed growth |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Coptisine Sulfate in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of coptisine (e.g., 0, 5, 10, 20, 40, 80 µg/mL). Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Culture and Treatment: Seed HCT-116 cells in a 6-well plate. Once they reach ~70% confluency, treat with Coptisine Sulfate at various concentrations (e.g., 0, 10, 20, 40 µg/mL) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway
-
Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, MFG-E8, and GAPDH (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: In Vivo Xenograft Tumor Model
-
Animal Housing: Use 4-6 week old male BALB/c nude mice, housed under specific pathogen-free conditions. Allow a one-week acclimatization period.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells (resuspended in 100 µL of sterile PBS) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to a control group and a treatment group (n=6-8 per group).
-
Treatment: Administer Coptisine Sulfate (e.g., 90 mg/kg) or vehicle (e.g., saline) to the respective groups via oral gavage or intraperitoneal injection daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for Western blot analysis.
References
- 1. Coptisine from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of coptisine derivative EHLJ7 on colorectal cancer by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Sulfate as an antimicrobial agent against specific bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Coptisine, an isoquinoline alkaloid primarily derived from plants of the Coptis genus, has demonstrated significant antimicrobial properties. As Coptisine Sulfate, its enhanced solubility makes it a compound of interest for pharmaceutical development. These application notes provide a summary of its antimicrobial activity against specific bacteria, detailed experimental protocols for its evaluation, and an overview of its potential mechanisms of action.
Antimicrobial Activity of Coptisine Sulfate
Coptisine has shown a broad spectrum of activity against various pathogenic bacteria. The following tables summarize the available quantitative data on its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Coptisine
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pasteurella multocida | Not Specified | 125 | [1] |
| Staphylococcus aureus | ATCC 29213 | >100 µg/mL* | [2] |
| Escherichia coli | Not Specified | Data not available | |
| Pseudomonas aeruginosa | Not Specified | Data not available |
Note: One study indicated that coptisine chloride, a related salt, did not show visible antibacterial effects on S. aureus 29213 at the concentrations tested, suggesting that the MIC is above 100 µg/mL for this particular strain and salt form. Further research is needed to establish a precise MIC for Coptisine Sulfate against various S. aureus strains.
Table 2: Time-Kill Kinetics of Coptisine
Currently, specific time-kill kinetic data for Coptisine Sulfate against target bacteria is limited in publicly available literature. The protocol provided in the Experimental Protocols section can be used to generate this data.
Table 3: Biofilm Inhibition by Coptis Extracts
| Bacterial Species | Extract/Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Mycobacterium abscessus | Coptis chinensis extract | 1.5 mg/mL (MIC) | Strong Inhibition | [3] |
| Mycobacterium abscessus | Coptis chinensis extract | 3.0 mg/mL (2x MIC) | Strong Inhibition | [3] |
Experimental Protocols
These protocols provide a framework for the in vitro evaluation of Coptisine Sulfate's antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Coptisine Sulfate
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Coptisine Sulfate Stock Solution: Dissolve Coptisine Sulfate in an appropriate solvent (e.g., sterile deionized water or DMSO) to a known stock concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile CAMHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Coptisine Sulfate stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (wells 1-12).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Coptisine Sulfate in which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Workflow for MIC Determination
Time-Kill Kinetics Assay Protocol
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Coptisine Sulfate
-
Bacterial strains
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Exposure to Coptisine Sulfate:
-
Prepare flasks containing CAMHB with Coptisine Sulfate at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without any Coptisine Sulfate.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each Coptisine Sulfate concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Workflow for Time-Kill Kinetics Assay
Biofilm Inhibition Assay Protocol (Crystal Violet Method)
This assay quantifies the ability of an agent to prevent the formation of bacterial biofilms.
Materials:
-
Coptisine Sulfate
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the culture to a final concentration of approximately 1 x 10⁶ CFU/mL in TSB with 1% glucose.
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of Coptisine Sulfate at various concentrations (prepared as 2x the final desired concentration) to the wells. Include a growth control (no drug) and a media control (no bacteria).
-
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Workflow for Biofilm Inhibition Assay
References
Application Notes and Protocols for Coptisine Sulfate In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of coptisine sulfate in various mouse models, based on preclinical research. The protocols detailed below are intended to serve as a guide for designing and executing studies to evaluate the therapeutic potential of coptisine.
Quantitative Data Summary
The administration of coptisine varies depending on the disease model. Key parameters from several studies are summarized below for easy comparison.
Table 1: Coptisine Administration Protocols in Different Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency & Duration | Key Findings | Reference |
| Colorectal Cancer | Nude Mice (Xenograft) | Intraperitoneal (i.p.) | 30, 60, 90 mg/kg | Daily for 14-21 days | Reduced tumor volume and weight. | [1][2] |
| Ulcerative Colitis | C57BL/6 | Oral Gavage (i.g.) | 40, 80 mg/kg | Daily for 10 days | Alleviated colitis symptoms, reduced inflammation. | [3][4] |
| Lupus (SLE-like) | BALB/c | Oral Gavage (i.g.) | 3, 10, 30 mg/kg | Daily for 4.5 months | Attenuated autoantibody production and kidney damage. | [5] |
| Diabetes | C57BL/6J | Ex vivo treatment | 1 µM | 16-hour incubation | Improved endothelial function in diabetic aortas. | |
| Diabetic Nephropathy | Rats (STZ-induced) | Oral Gavage (i.g.) | 50 mg/kg | Daily for 56 days | Reduced blood glucose and improved renal function. | |
| Hepatocellular Carcinoma | BALB/c Nude Mice | Not specified | 15-50 mg/kg | 5 days/week for 6 weeks | Inhibited tumor growth by up-regulating miR-122. |
Table 2: Toxicological Data for Coptisine in Mice
| Parameter | Value | Mouse Strain | Administration Route | Reference |
| Median Lethal Dose (LD₅₀) | > 800 mg/kg | Not specified | Not specified | |
| Median Lethal Dose (LD₅₀) | 852.12 mg/kg | Not specified | Not specified | |
| Safety Observation | No toxicity observed | Not specified | Oral, up to 150 mg/kg/day | |
| Safety Observation | No mortality or toxic symptoms | BALB/c | Oral, up to 30 mg/kg for 180 days |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Colorectal Cancer Xenograft Model
This protocol is designed to assess the anti-tumor efficacy of coptisine in vivo.
Materials:
-
HCT116 human colorectal cancer cells
-
Male nude mice (4-6 weeks old)
-
Coptisine sulfate
-
Phosphate-buffered saline (PBS) or 0.5% CMC-Na for vehicle
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., ketamine/xylazine)
Procedure:
-
Cell Preparation: Culture HCT116 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each nude mouse.
-
Group Allocation: Allow tumors to grow. When tumors are palpable or after a set period (e.g., 4 days), randomly assign mice to treatment and control groups (n=6 per group).
-
Coptisine Preparation and Administration:
-
Prepare coptisine solutions at concentrations of 30, 60, and 90 mg/kg in sterile PBS.
-
Administer the prepared coptisine solution or vehicle (PBS) daily via intraperitoneal (i.p.) injection.
-
The treatment duration is typically 14 to 21 days.
-
-
Monitoring:
-
Measure tumor volume with calipers every 3 days using the formula: (length × width²)/2.
-
Record the body weight of each mouse every 3 days to monitor for signs of toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., day 21), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to evaluate the anti-inflammatory properties of coptisine in treating ulcerative colitis.
Materials:
-
C57BL/6 male mice (6-8 weeks old)
-
Dextran Sulfate Sodium (DSS)
-
Coptisine sulfate
-
Vehicle (e.g., saline)
-
Oral gavage needles
Procedure:
-
Acclimation and Grouping: Acclimatize mice for one week. Randomly divide them into groups: Control, DSS Model, and Coptisine treatment (e.g., 40 mg/kg and 80 mg/kg).
-
Colitis Induction:
-
From day 1 to day 7, provide mice in the DSS Model and Coptisine groups with drinking water containing 3% (w/v) DSS ad libitum.
-
The control group receives regular purified water.
-
-
Coptisine Administration:
-
From day 8 to day 17, administer coptisine (40 or 80 mg/kg, suspended in saline) or vehicle (saline) to the respective groups via oral gavage once daily.
-
-
Clinical Assessment:
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Sample Collection:
-
At the end of the experiment (day 17), euthanize the mice.
-
Collect blood via cardiac puncture to obtain serum for cytokine analysis (e.g., TNF-α, IL-6, IFN-γ) by ELISA.
-
Excise the entire colon from the cecum to the anus and measure its length.
-
A segment of the distal colon can be fixed in formalin for histopathological evaluation (H&E staining) or used for protein extraction for Western blot analysis (e.g., E-cadherin, occludin, TRPM8).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of coptisine and typical experimental workflows.
Caption: Coptisine's anti-inflammatory mechanisms.
Caption: Experimental workflow for a cancer xenograft model.
Caption: Coptisine's anti-cancer signaling pathway.
References
- 1. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Sulfate: A Potent Inhibitor of the PI3K/Akt Signaling Pathway for Research Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine Sulfate, an isoquinoline alkaloid derived from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has garnered significant interest in cancer research for its anti-proliferative, pro-apoptotic, and autophagy-inducing effects. A key mechanism underlying these cellular responses is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, growth, and metabolism, and its aberrant activation is a hallmark of many cancers. Coptisine Sulfate serves as a valuable tool for researchers studying the intricacies of the PI3K/Akt/mTOR network and for those developing novel therapeutic strategies targeting this pathway.
This document provides detailed application notes and experimental protocols for utilizing Coptisine Sulfate to study the PI3K/Akt signaling pathway in cancer cell lines.
Data Presentation
The following tables summarize the quantitative effects of Coptisine Sulfate on cell viability and key components of the PI3K/Akt signaling pathway in hepatocellular carcinoma (Hep3B) and colon cancer (HCT-116) cell lines.
Table 1: Effect of Coptisine Sulfate on Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (h) | Assay |
| Hep3B | Hepatocellular Carcinoma | ~50 | 24 | MTT Assay |
| HCT-116 | Colon Cancer | ~27.13 µg/mL (~78 µM) | 24 | MTT Assay |
Table 2: Concentration-Dependent Inhibition of PI3K/Akt Pathway Proteins by Coptisine Sulfate in Hep3B Cells
| Coptisine Sulfate (µM) | p-PI3K (relative intensity) | p-Akt (relative intensity) | p-mTOR (relative intensity) |
| 0 | 1.00 | 1.00 | 1.00 |
| 10 | Decreased | Decreased | Decreased |
| 25 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 50 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Data is qualitative based on visual representation in cited literature and indicates a dose-dependent decrease in phosphorylation. For precise quantification, densitometric analysis of Western blots is required.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt Signaling Pathway Inhibition by Coptisine Sulfate.
Caption: General Experimental Workflow for Studying Coptisine Sulfate Effects.
Experimental Protocols
Cell Culture
a. Hep3B Cell Line:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate media and wash cells with sterile 1x Phosphate Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.
-
b. HCT-116 Cell Line:
-
Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same procedure as for Hep3B cells.
-
Split cultures when they reach 80-90% confluency, typically at a 1:5 ratio.
-
Coptisine Sulfate Treatment
-
Prepare a stock solution of Coptisine Sulfate in Dimethyl Sulfoxide (DMSO) or sterile water.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treat cells for the desired period (e.g., 24 hours) before proceeding with subsequent assays.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Coptisine Sulfate and a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Seed cells in 6-well plates and treat with Coptisine Sulfate as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-p-PI3K (1:1000)
-
Rabbit anti-PI3K (1:1000)
-
Rabbit anti-p-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (1:1000)
-
Rabbit anti-p-mTOR (Ser2448) (1:1000)
-
Rabbit anti-mTOR (1:1000)
-
Rabbit anti-GAPDH (1:2500) or β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Immunofluorescence for LC3 Puncta (Autophagy)
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with Coptisine Sulfate as described.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with Rabbit anti-LC3B antibody (1:200) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. Autophagy is indicated by the formation of punctate LC3 staining in the cytoplasm.
Conclusion
Coptisine Sulfate is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, making it an excellent pharmacological tool for cancer research. The protocols provided herein offer a comprehensive guide for investigating the effects of Coptisine Sulfate on this critical signaling cascade and its downstream cellular consequences. By utilizing these methods, researchers can further elucidate the mechanisms of Coptisine Sulfate's anti-cancer activity and explore its potential as a therapeutic agent.
Coptisine Sulfate in Anti-Inflammatory Research: Application Notes and Protocols for Rat Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of Coptisine Sulfate in rat models. Coptisine, a primary bioactive alkaloid isolated from the traditional medicinal plant Coptis chinensis, has demonstrated significant anti-inflammatory effects. These protocols are designed to offer a comprehensive guide for preclinical studies, ensuring reproducibility and accuracy in assessing the therapeutic potential of Coptisine Sulfate.
Core Concepts and Mechanism of Action
Coptisine exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, Coptisine effectively reduces the production of pro-inflammatory cytokines and mediators.[1][2][3]
Key Anti-Inflammatory Actions:
-
Inhibition of Pro-inflammatory Cytokines: Coptisine significantly suppresses the production of key inflammatory molecules such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]
-
Downregulation of Inflammatory Mediators: The expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also reduced, leading to decreased production of nitric oxide (NO) and prostaglandins.
-
Modulation of Signaling Pathways: Coptisine has been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades, preventing the translocation of NF-κB into the nucleus and subsequent pro-inflammatory gene transcription.
Experimental Protocols for Anti-Inflammatory Studies in Rats
This section outlines detailed protocols for two common rat models of acute and systemic inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Endotoxemia.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory effects of compounds on acute localized inflammation.
Materials:
-
Coptisine Sulfate
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., sterile 0.9% saline, distilled water, or 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (27G)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Administration: Administer Coptisine Sulfate at desired doses (e.g., 25, 50, 100 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin 10 mg/kg, i.p.) should be included.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.
-
Paw Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue and blood samples for the analysis of inflammatory markers such as TNF-α, IL-1β, IL-6, PGE2, and NO.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study systemic inflammation and the effects of anti-inflammatory agents on cytokine production.
Materials:
-
Coptisine Sulfate
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Vehicle (e.g., sterile pyrogen-free 0.9% saline)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Syringes and needles (25G)
-
ELISA kits for TNF-α, IL-6, IL-1β
-
Reagents for Western blotting (antibodies against p-p65, p-IκBα, p-p38, p-JNK)
Experimental Workflow:
References
- 1. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coptisine alleviates intestinal barrier dysfunction and inflammation in TNBS-induced colitis rats and LPS-stimulated human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Coptisine Sulfate for Inducing Apoptosis in Hepatocellular Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine, an isoquinoline alkaloid derived from Coptis chinensis (Rhizoma Coptidis), has demonstrated significant anti-cancer properties in various preclinical models.[1][2] In the context of hepatocellular carcinoma (HCC), one of the leading causes of cancer-related mortality worldwide, Coptisine Sulfate has emerged as a promising agent for inducing programmed cell death, or apoptosis.[1][3][4] These application notes provide a comprehensive overview of the mechanisms of action of Coptisine Sulfate in HCC cells and detailed protocols for key experiments to evaluate its apoptotic effects.
Mechanism of Action
Coptisine Sulfate induces apoptosis in hepatocellular carcinoma cells through a multi-faceted approach, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
1. Induction of Oxidative Stress: Coptisine treatment leads to a significant increase in intracellular ROS levels. This oxidative stress is a critical trigger for the subsequent apoptotic cascade. The use of ROS scavengers, such as N-acetylcysteine (NAC), has been shown to attenuate the apoptosis-inducing effects of coptisine, confirming the central role of ROS.
2. Modulation of Apoptotic Proteins: Coptisine influences the expression of key proteins involved in the apoptotic process:
-
Bcl-2 Family: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.
-
Death Receptors: Coptisine increases the expression of death receptors DR4 and DR5 on the cell surface, sensitizing the cells to apoptotic signals.
-
Caspase Activation: It triggers the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. The cleavage of poly-ADP ribose polymerase (PARP), a substrate of activated caspase-3, is also observed.
3. Regulation of Signaling Pathways:
-
JNK Signaling Pathway: Coptisine activates the c-Jun N-terminal kinase (JNK) signaling pathway in a ROS-dependent manner. Inhibition of JNK has been shown to suppress coptisine-induced apoptosis.
-
PI3K/Akt/mTOR Pathway: Coptisine has been found to suppress the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell survival and proliferation.
-
67-kDa Laminin Receptor/cGMP Pathway: In some HCC cell lines, coptisine has been shown to activate the 67-kDa laminin receptor (67LR), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent caspase activation.
Data Presentation
Table 1: IC50 Values of Coptisine in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 Value (µg/mL) | Reference |
| HepG2 | 1.4 - 20 | |
| Hep3B | 55 | |
| SK-Hep1 | 7 | |
| PLC/PRF/5 | 35 | |
| SMMC7721 | Not explicitly stated, but selective viability inhibition observed. | |
| BEL7402 | Not explicitly stated, but selective viability inhibition observed. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Coptisine Sulfate on HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Coptisine Sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of Coptisine Sulfate in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the Coptisine Sulfate dilutions to the respective wells. Include a vehicle control (medium without the compound).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-600 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCC cells treated with Coptisine Sulfate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in HCC cells by treating them with various concentrations of Coptisine Sulfate for a specified time.
-
Harvest the cells (including any floating cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blotting for Caspase-3 Activation
This protocol detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.
Materials:
-
HCC cells treated with Coptisine Sulfate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Caspase-3 and cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated HCC cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system. Look for a decrease in the pro-caspase-3 band (~35 kDa) and an increase in the cleaved caspase-3 fragments (~17/19 kDa).
Visualizations
Caption: Coptisine Sulfate signaling pathways in HCC apoptosis.
References
- 1. Frontiers | Coptisine Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling [frontiersin.org]
- 2. ROS-Mediated Anti-Tumor Effect of Coptidis Rhizoma against Human Hepatocellular Carcinoma Hep3B Cells and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coptisine Sulfate Solubility for Cell-Based Assays
For researchers, scientists, and drug development professionals utilizing Coptisine Sulfate in their experiments, achieving optimal solubility is critical for obtaining accurate and reproducible results in cell-based assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Coptisine Sulfate?
A1: Coptisine Sulfate is known to have low aqueous solubility. It is generally described as very slightly soluble in water, slightly soluble in ethanol, and soluble in alkaline solutions[1]. The sulfate salt form is suggested to have enhanced water solubility compared to its parent alkaloid, coptisine[2]. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.
Q2: How can I dissolve Coptisine Sulfate for my cell-based assay?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute this stock solution into your aqueous cell culture medium to the final desired concentration. This approach helps to minimize the final concentration of the organic solvent in the cell culture, reducing potential cytotoxicity.
Q3: What is the recommended concentration of DMSO for dissolving Coptisine Sulfate and for use in cell culture?
A3: It is advisable to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and not exceeding 1%[3][4]. The tolerance to DMSO can be cell-line specific. For example, MCF-7 and MDA-MB-231 cell lines are reported to be relatively hardy and can tolerate up to 1% DMSO, while other cell lines may be more sensitive[5]. It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific cell line.
Troubleshooting Guide
Issue 1: Coptisine Sulfate precipitates out of solution when diluted in cell culture medium.
Possible Cause 1: The solubility limit in the aqueous medium has been exceeded.
-
Solution:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of Coptisine Sulfate.
-
Increase the DMSO concentration in the stock solution: By creating a more concentrated stock solution in DMSO, you can add a smaller volume to your cell culture medium to reach the desired final concentration, thus keeping the compound dissolved.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the cell culture medium. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Gentle Warming and Sonication: When preparing the initial stock solution in DMSO, gentle warming (e.g., to 37°C or up to 60°C) and ultrasonication can aid in dissolution. However, be cautious about the thermal stability of the compound.
-
Possible Cause 2: The pH of the cell culture medium is not optimal for Coptisine Sulfate solubility.
-
Solution: Coptisine is reported to be more soluble in alkaline conditions. While altering the pH of cell culture medium is generally not recommended as it can affect cell viability, this property is important to consider. Ensure your cell culture medium is properly buffered and at its optimal physiological pH.
Issue 2: Observed cellular toxicity might be due to the solvent.
Possible Cause: The final concentration of DMSO is too high for the specific cell line.
-
Solution:
-
Determine the Maximum Tolerated DMSO Concentration: Before treating with Coptisine Sulfate, perform a dose-response experiment with DMSO alone on your cell line to determine the highest concentration that does not significantly affect cell viability or the experimental endpoint. Common cancer cell lines like A549, HCT116, and MCF-7 are often tolerant to DMSO concentrations up to 0.5-1%.
-
Reduce DMSO in the final culture volume: Prepare a more concentrated stock solution of Coptisine Sulfate in DMSO so that a smaller volume is needed for the final dilution in the cell culture medium.
-
Quantitative Data Summary
The following table summarizes the available solubility data for Coptisine salts. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Compound | Solvent | Solubility | Notes |
| Coptisine Sulfate | DMSO | ~1 mg/mL (~2.40 mM) | Requires ultrasonication and warming to 60°C for dissolution. |
| Coptisine Sulfate | Ethanol | Slightly soluble | Quantitative data not readily available. |
| Coptisine Sulfate | Water | Very slightly soluble | The sulfate form is noted to have improved water solubility over coptisine. |
| Coptisine Chloride | DMSO | 3 mg/mL (~8.43 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of Coptisine Sulfate Stock Solution using DMSO
This protocol describes the standard method for preparing a Coptisine Sulfate stock solution for use in cell-based assays.
-
Weighing: Accurately weigh the desired amount of Coptisine Sulfate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath with intermittent vortexing until the solution is clear. For lower concentrations, warming to 60°C has been reported to aid solubility.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin
For applications requiring lower organic solvent concentrations, forming an inclusion complex with a cyclodextrin can significantly improve the aqueous solubility of coptisine. This protocol is based on a study with coptisine hydrochloride and can be adapted for the sulfate salt.
-
Molar Ratio: Determine the desired molar ratio of Coptisine Sulfate to β-cyclodextrin. A 1:2 molar ratio has been shown to be effective for coptisine hydrochloride.
-
Preparation of Solutions:
-
Dissolve the β-cyclodextrin in sterile, purified water with stirring.
-
Separately, prepare a concentrated solution of Coptisine Sulfate in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
-
-
Complex Formation:
-
Slowly add the Coptisine Sulfate solution to the stirring β-cyclodextrin solution.
-
Continue to stir the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2 hours) to facilitate the formation of the inclusion complex.
-
-
Cooling and Equilibration: Allow the solution to cool gradually and continue stirring or let it stand for an extended period (e.g., up to 3 days) to maximize complex formation.
-
Isolation (Optional): The inclusion complex can be isolated by methods such as freeze-drying for long-term storage as a powder with enhanced water solubility.
-
Sterilization and Use: The aqueous solution of the Coptisine Sulfate-cyclodextrin complex can be sterile-filtered for direct use in cell-based assays.
Visualizations
Caption: Workflow for preparing and using Coptisine Sulfate in cell-based assays.
References
Coptisine Sulfate In Vivo Optimization: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Coptisine Sulfate in vivo. Our goal is to help you optimize your experimental dosage to maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Coptisine and Coptisine Sulfate for in vivo experiments?
A1: Coptisine is an isoquinoline alkaloid.[1] The sulfate salt form, Coptisine Sulfate, is often used in research due to its enhanced water solubility compared to the parent alkaloid, which can be advantageous for preparing formulations for in vivo administration.[2] This improved solubility can lead to more predictable bioavailability, although the oral bioavailability of coptisine, in general, is known to be low.[2][3][4]
Q2: What is the acute toxicity profile of Coptisine?
A2: Acute toxicity studies in mice have established an oral LD50 (lethal dose for 50% of the population) for coptisine at approximately 852.12 mg/kg to 880.18 mg/kg. A study on a Coptis chinensis Franch solution (of which coptisine is a major component) found the LD50 in rats to be greater than 5000 mg/kg.
Q3: What are the potential signs of toxicity to monitor in animals?
A3: High doses may lead to organ damage. In a subchronic study with a related extract, reversible damage to the liver, kidney, spleen, testis, and ovaries was observed at a high dose of 5000 mg/kg. Researchers should monitor animals for clinical signs of distress, changes in body weight, and conduct histopathological analysis of key organs upon study completion. Potential hepatotoxicity is a noted concern.
Q4: What are some reported effective dose ranges for Coptisine Sulfate in animal models?
A4: The effective dose varies significantly depending on the animal model and the condition being studied.
-
Anti-inflammatory/Colitis: Doses used in murine colitis models have been shown to ameliorate clinical symptoms.
-
Cardioprotection: In rat models of myocardial infarction, doses of 25, 50, and 100 mg/kg have been used.
-
Oncology: In mouse xenograft models, intraperitoneal (i.p.) doses of 30-90 mg/kg and oral doses of 50-150 mg/kg have been reported.
-
Metabolic Disease: In hamster models of hyperlipidemia, oral doses between 23.35 and 70.05 mg/kg were effective.
Q5: How can the low oral bioavailability of Coptisine be improved?
A5: Coptisine is poorly absorbed and is a substrate for the P-glycoprotein (P-gp) efflux pump, which contributes to its low bioavailability. Novel formulation strategies, such as using β-cyclodextrin-based inclusion complexes or nanocarriers, have been suggested to effectively enhance its absorption and bioavailability.
Troubleshooting Guide
Issue 1: I am observing significant weight loss and other signs of toxicity in my experimental animals at my initial dose.
-
Possible Cause: The selected dose may be too close to the toxic range for the specific animal strain, age, or health status.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dosage by 25-50% in a pilot cohort to see if toxicity signs diminish.
-
Review Literature: Re-evaluate published studies using similar models to ensure your dose is within the established therapeutic window.
-
Assess Formulation: Ensure the vehicle used for administration is non-toxic and that the Coptisine Sulfate is fully solubilized, preventing "hot spots" of high concentration during administration.
-
Staggered Dosing: Consider a dose-escalation study design, starting with a low dose and gradually increasing it while monitoring for toxicity. The No-Observed-Adverse-Effect-Level (NOAEL) for a related extract in rats was found to be above 3000 mg/kg.
-
Issue 2: My Coptisine Sulfate is not fully dissolving in the vehicle for administration.
-
Possible Cause: While more soluble than coptisine, the sulfate form may still have solubility limits, especially at high concentrations.
-
Troubleshooting Steps:
-
Gentle Heating & Sonication: To increase solubility, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
-
Adjust pH: Check the literature for the optimal pH for Coptisine Sulfate solubility. A slight adjustment of the vehicle's pH may improve solubility. Coptisine itself is noted to be soluble in alkali.
-
Test Different Vehicles: If using saline or water, consider testing other biocompatible solvents or co-solvents (e.g., a small percentage of DMSO, PEG), ensuring the vehicle itself is non-toxic at the administered volume.
-
Issue 3: I am not observing the expected therapeutic effect at a non-toxic dose.
-
Possible Cause: The dose may be too low to reach a therapeutic concentration in the target tissue due to poor absorption and low bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure the concentration of coptisine in plasma at different time points after administration. This will help determine the Cmax (maximum concentration) and AUC (area under the curve).
-
Change Administration Route: If oral administration is not effective, consider alternative routes like intraperitoneal (i.p.) injection, which may increase bioavailability, as demonstrated in some cancer models.
-
Increase Dosing Frequency: Instead of a single daily dose, consider administering half the daily dose twice a day to maintain a more stable plasma concentration.
-
Consider Advanced Formulations: Explore methods known to enhance bioavailability, such as encapsulation in nanocarriers.
-
Quantitative Data Summary
Table 1: In Vivo Toxicity of Coptisine
| Parameter | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| LD50 | Mouse | Oral | 852.12 mg/kg | |
| LD50 | Mouse | Oral | 880.18 mg/kg |
| Sub-chronic (90 days) | Rat | Oral | No observed mortality/morbidity at 154-156 mg/kg/day | |
Note: The above data is for Coptisine. Coptisine Sulfate is expected to have a similar toxicity profile based on the active moiety.
Table 2: Effective Coptisine Dosage in Preclinical Models
| Indication | Animal Model | Route | Dosage Range | Reference(s) |
|---|---|---|---|---|
| Cardioprotection | Rat (Myocardial Infarction) | - | 25 - 100 mg/kg | |
| Anti-Cancer | Mouse (Xenograft) | Oral | 50 - 150 mg/kg | |
| Anti-Cancer | Mouse (Xenograft) | i.p. | 30 - 90 mg/kg |
| Metabolic Regulation | Hamster (Hyperlipidemia) | Oral | 23.35 - 70.05 mg/kg | |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment groups.
-
Dose Preparation:
-
Prepare Coptisine Sulfate solution fresh daily.
-
Calculate the required concentration based on the average body weight of the animals and the target dose (mg/kg).
-
Use a suitable vehicle (e.g., sterile saline). Aid dissolution with gentle warming or sonication if necessary.
-
-
Administration: Administer the prepared solution via the chosen route (e.g., oral gavage, i.p. injection) at a consistent time each day.
-
Monitoring:
-
Record body weight daily or every other day.
-
Perform daily clinical observations for any signs of toxicity or distress.
-
Monitor disease-specific endpoints (e.g., tumor volume, inflammatory markers).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and/or tissues for analysis (e.g., PK, biomarker analysis, histopathology).
-
Perform statistical analysis to compare outcomes between control and treatment groups.
-
Protocol 2: Sample Preparation for Coptisine Analysis in Plasma
This is a generalized protocol based on standard analytical chemistry techniques for small molecules.
-
Blood Collection: Collect whole blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 100 µL), add 3-4 volumes of a cold organic solvent like acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the Coptisine.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
-
Analysis: Analyze the reconstituted sample using a validated method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to quantify the concentration of Coptisine.
Signaling Pathways and Workflow Diagrams
Below are diagrams generated using Graphviz to visualize key concepts.
Caption: General experimental workflow for in vivo Coptisine Sulfate studies.
Caption: Coptisine induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.
Caption: Coptisine exerts anti-inflammatory effects by inhibiting NF-κB activation.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1198398-71-8: Coptisine Sulfate | CymitQuimica [cymitquimica.com]
- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coptisine, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coptisine Sulfate Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coptisine sulfate. The following information addresses common challenges related to the stability of coptisine sulfate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My coptisine sulfate solution appears to be degrading. What are the primary factors that influence its stability in an aqueous environment?
A1: Coptisine sulfate, an isoquinoline alkaloid, is susceptible to degradation under various conditions. The primary factors influencing its stability in aqueous solutions are pH, temperature, and light exposure. Generally, protoberberine-type alkaloids are more stable in acidic conditions and can degrade in neutral to alkaline environments. Elevated temperatures and exposure to UV light can also accelerate degradation.
Q2: I've observed a change in the color and clarity of my coptisine sulfate solution. What could be the cause?
A2: A change in color or the appearance of precipitate can be an indicator of degradation. Coptisine sulfate solutions are typically yellow. A fading of this color or the formation of insoluble matter may suggest that the coptisine sulfate is converting into degradation products, which may have different solubility profiles. This is often observed when the pH of the solution shifts to neutral or alkaline conditions.
Q3: What are the recommended storage conditions for aqueous solutions of coptisine sulfate to minimize degradation?
A3: To minimize degradation, aqueous solutions of coptisine sulfate should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at 2-8°C in an amber-colored vial to protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, repeated freeze-thaw cycles should be avoided as this can also contribute to degradation.
Q4: How can I analytically monitor the stability of my coptisine sulfate solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the stability of coptisine sulfate.[1] This technique allows for the separation and quantification of the intact coptisine sulfate from its potential degradation products. A decrease in the peak area of coptisine sulfate over time, along with the appearance of new peaks, would indicate degradation.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during the handling and analysis of coptisine sulfate in aqueous solutions.
Issue 1: Rapid Degradation of Coptisine Sulfate in Solution
If you are observing a rapid loss of coptisine sulfate in your aqueous preparations, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid coptisine sulfate degradation.
Issue 2: Inconsistent Results in HPLC Analysis
For challenges related to the quantification of coptisine sulfate using HPLC, the following guide may be helpful.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC analysis.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways of coptisine sulfate and for developing a stability-indicating analytical method.[2][3][4][5]
Objective: To generate potential degradation products of coptisine sulfate under various stress conditions.
Materials:
-
Coptisine Sulfate reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve coptisine sulfate in a suitable solvent (e.g., 50:50 methanol:water) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid coptisine sulfate powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in the solvent to prepare a 100 µg/mL solution.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of coptisine sulfate to UV light (254 nm) in a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
Objective: To separate and quantify coptisine sulfate from its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min, 5% B; 2-4 min, 5-95% B; 4-30 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 344 nm |
| Injection Volume | 10 µL |
Data Analysis: The peak area of coptisine sulfate in the stressed samples is compared to that of the unstressed control to determine the percentage of degradation. The chromatograms should be examined for the appearance of new peaks, which represent degradation products. Peak purity analysis should be performed to ensure that the coptisine sulfate peak is not co-eluting with any degradants.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Coptisine Sulfate (Illustrative Data)
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 24 | 60 | 15.2 | 2 |
| 0.1 N NaOH | 24 | 60 | 45.8 | 4 |
| 3% H₂O₂ | 24 | 25 (Room Temp) | 22.5 | 3 |
| Thermal (Solid) | 48 | 80 | 8.1 | 1 |
| Photolytic (UV) | 48 | 25 (Room Temp) | 12.6 | 2 |
Signaling Pathway
Coptisine has been reported to influence several cellular signaling pathways. Understanding these can be crucial for interpreting experimental results, especially in biological assays where the stability of the compound is critical.
Caption: Coptisine's inhibitory effects on key signaling pathways.
References
Technical Support Center: Coptisine Sulfate Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Coptisine Sulfate observed in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Coptisine Sulfate in our cancer cell line experiments, even at concentrations intended to be selective. What are the known cytotoxic off-target effects?
A1: Coptisine has been shown to induce cytotoxicity in various cancer cell lines through several off-target mechanisms. The primary observed effects are the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Coptisine can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by an increase in reactive oxygen species (ROS) generation, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 8, and 9[1][2][3].
-
Cell Cycle Arrest: Coptisine has been observed to cause cell cycle arrest at the G1 and G2/M phases[4]. This is often associated with the downregulation of key cell cycle proteins such as cyclin B1, cdc2, and cdc25C, and upregulation of p21[1]. In some hepatocellular carcinoma cells, it can induce G2/M phase arrest by downregulating E2F7.
Q2: Our experimental results show unexpected changes in cellular metabolism. Could Coptisine Sulfate be affecting mitochondrial function?
A2: Yes, Coptisine Sulfate has been identified as a potent inhibitor of mitochondrial electron transport chain (ETC) complex I. This inhibition can lead to a significant decrease in mitochondrial respiration and ATP production, reprogramming cellular metabolism. This effect is particularly relevant in cancer cells that are highly dependent on mitochondrial oxidative phosphorylation. Observed consequences include increased mitochondrial ROS production and mitochondrial dysfunction.
Q3: We are seeing conflicting results in different cell lines. How does the cytotoxic effect of Coptisine vary across cell types?
A3: The cytotoxic effects of Coptisine can indeed vary between different cell lines. The IC50 values for proliferation inhibition have been reported to differ, as shown in the table below. This variability can be attributed to differences in cellular uptake, metabolism, and the specific signaling pathways that are dominant in each cell type. For instance, coptisine has been shown to selectively inhibit the viability of human hepatoma cells over normal human hepatocytes.
Troubleshooting Guides
Issue 1: High levels of apoptosis are masking the intended primary effects of Coptisine Sulfate in our experiments.
-
Possible Cause: The concentration of Coptisine Sulfate being used is likely too high, leading to the activation of off-target apoptotic pathways.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration that elicits the desired on-target effect with minimal apoptosis.
-
Time-Course Experiment: Investigate different treatment durations. Shorter incubation times may be sufficient to observe the primary effect before significant apoptosis occurs.
-
Apoptosis Inhibitor Co-treatment: As a control, consider co-treating cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the observed effects are indeed due to apoptosis.
-
Alternative Cell Line: If possible, test in a cell line that is known to be less sensitive to Coptisine-induced apoptosis.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause: Off-target effects on mitochondrial function can interfere with assays that rely on metabolic activity as a readout for cell viability. Coptisine's inhibition of mitochondrial complex I can lead to an underestimation of cell viability in assays like MTT, which measures mitochondrial reductase activity.
-
Troubleshooting Steps:
-
Use a Non-Metabolic Viability Assay: Switch to a viability assay that is independent of mitochondrial function, such as a trypan blue exclusion assay, a crystal violet staining assay, or a real-time cell imaging system.
-
Normalize to a Control: If using a metabolic assay is unavoidable, ensure to run parallel controls and normalize the data carefully. Be aware of the potential for artifacts.
-
ATP Measurement: Directly measure cellular ATP levels to assess the impact on energy metabolism.
-
Issue 3: Unexpected changes in gene or protein expression related to stress response pathways.
-
Possible Cause: Coptisine is known to induce cellular stress, primarily through the generation of reactive oxygen species (ROS). This can activate various stress-responsive signaling pathways.
-
Troubleshooting Steps:
-
ROS Scavenger Co-treatment: To determine if the observed effects are ROS-dependent, co-treat the cells with an ROS scavenger such as N-acetylcysteine (NAC).
-
Pathway Analysis: Investigate the activation of key stress-response pathways, such as the JNK and p38 MAPK pathways, which have been shown to be modulated by Coptisine.
-
Mitochondrial ROS Measurement: Specifically measure mitochondrial ROS production using a fluorescent probe like MitoSOX™ Red to confirm the source of oxidative stress.
-
Quantitative Data Summary
Table 1: IC50 Values of Coptisine for Proliferation Inhibition in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small-cell lung cancer | 18.09 | |
| H460 | Non-small-cell lung cancer | 29.50 | |
| H2170 | Non-small-cell lung cancer | 21.60 | |
| LoVo | Colon Cancer | ~3.0 (0.87 µg/mL) | |
| HT 29 | Colon Cancer | ~1.5 (0.49 µg/mL) | |
| L-1210 | Murine Leukemia | ~3.0 (0.87 µg/mL) | |
| ACC-201 | Gastric Cancer | 2.97 | |
| NCI-N87 | Gastric Cancer | 6.01 - 6.58 |
Experimental Protocols
Protocol 1: Assessment of Coptisine-Induced Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of Coptisine Sulfate for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvest: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
-
Cell Seeding and Treatment: Seed and treat cells with Coptisine Sulfate as described in Protocol 1.
-
Staining: After treatment, incubate the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1 or TMRE, according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with Coptisine Sulfate.
-
Probe Loading: After treatment, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Coptisine-induced intrinsic and extrinsic apoptosis pathways.
References
- 1. Coptisine-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway [mdpi.com]
- 4. Double blockade of cell cycle progression by coptisine in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Coptisine Sulfate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of Coptisine Sulfate.
I. Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of Coptisine Sulfate typically low?
The low oral bioavailability of Coptisine Sulfate is attributed to several factors:
-
Poor Aqueous Solubility: Coptisine Sulfate has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: It is a substrate of the P-glycoprotein efflux pump, an ATP-dependent transporter in the intestinal epithelium that actively pumps Coptisine Sulfate back into the intestinal lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: Coptisine undergoes significant metabolism in the liver, primarily through demethylation, hydroxylation, sulfation, and glucuronidation, which reduces the amount of active compound reaching systemic circulation.[1]
2. What are the primary strategies to enhance the bioavailability of Coptisine Sulfate?
The main approaches focus on overcoming its poor solubility and P-gp efflux:
-
Nanoformulations: Encapsulating Coptisine Sulfate in nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.
-
P-gp Inhibition: Co-administration with a P-gp inhibitor can block the efflux pump, leading to increased intracellular concentration and enhanced absorption.
-
Solubility Enhancement Techniques: Methods such as complexation with cyclodextrins or the use of self-emulsifying drug delivery systems (SEDDS) can improve the dissolution of Coptisine Sulfate in the gastrointestinal tract.
3. What are Solid Lipid Nanoparticles (SLNs) and how do they improve bioavailability?
SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can enhance the oral bioavailability of drugs like Coptisine Sulfate through several mechanisms:
-
Increased Solubility and Dissolution Rate: The small particle size of SLNs increases the surface area for dissolution.
-
Protection from Degradation: The solid lipid matrix can protect the encapsulated drug from chemical and enzymatic degradation in the GI tract.
-
Enhanced Permeability: SLNs can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism. They can also interact with the intestinal mucosa to improve drug uptake.
4. How do liposomes enhance the bioavailability of Coptisine Sulfate?
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For Coptisine Sulfate, liposomes can:
-
Improve Solubility: By encapsulating the drug, liposomes can increase its concentration in the GI tract.
-
Facilitate Absorption: Liposomes can fuse with the cell membranes of enterocytes, directly delivering the drug into the cells.
-
Bypass P-gp Efflux: The vesicular structure can protect the drug from being recognized by P-gp.
5. What is a Caco-2 cell permeability assay and why is it relevant for Coptisine Sulfate?
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express transporters like P-gp, mimicking the human intestinal barrier. This assay is crucial for Coptisine Sulfate to:
-
Assess Intrinsic Permeability: Determine the inherent ability of Coptisine Sulfate to cross the intestinal epithelium.
-
Evaluate P-gp Efflux: By comparing the transport from the apical (intestinal lumen) to the basolateral (blood) side with the transport in the opposite direction, the extent of P-gp mediated efflux can be quantified.
-
Screen Formulation Efficacy: Test the effectiveness of different formulations (e.g., SLNs, liposomes) or P-gp inhibitors in improving the transport of Coptisine Sulfate across the cell monolayer.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing the bioavailability of Coptisine Sulfate.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of Coptisine Sulfate in SLNs/Liposomes. | 1. Poor solubility of Coptisine Sulfate in the molten lipid or organic solvent. 2. Drug leakage during the formulation process. 3. Suboptimal lipid or surfactant concentration. | 1. Increase the temperature of the lipid phase during preparation (for SLNs). 2. Use a co-solvent to improve drug solubility in the lipid/organic phase. 3. Optimize the drug-to-lipid ratio. 4. For liposomes, consider using a pH gradient loading method. |
| Inconsistent particle size or high polydispersity index (PDI) of nanoformulations. | 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles during preparation or storage. 3. Inappropriate concentration of surfactant/stabilizer. | 1. Increase the homogenization pressure/time or sonication energy/duration. 2. Optimize the concentration of the surfactant or stabilizer. 3. Ensure the temperature during preparation is well-controlled. 4. Filter the formulation through an appropriate pore size filter. |
| No significant improvement in Coptisine Sulfate permeability in Caco-2 assay despite using a nanoformulation. | 1. The formulation is not effectively releasing the drug at the cell surface. 2. The nanoformulation itself has poor interaction with the Caco-2 cells. 3. P-gp efflux is still a major limiting factor. | 1. Characterize the in vitro drug release profile of your formulation. 2. Consider surface modification of the nanoparticles (e.g., with chitosan) to enhance mucoadhesion. 3. Combine the nanoformulation with a known P-gp inhibitor in the assay. |
| High variability in in vivo pharmacokinetic data in animal studies. | 1. Inconsistent dosing volume or technique. 2. Differences in the physiological state of the animals (e.g., fed vs. fasted). 3. Issues with blood sample collection and processing. | 1. Ensure accurate and consistent oral gavage technique. 2. Standardize the fasting period for all animals before dosing. 3. Use a consistent protocol for blood collection, plasma separation, and storage. 4. Increase the number of animals per group to improve statistical power. |
| Unexpectedly low Cmax or AUC for Coptisine Sulfate nanoformulation in vivo. | 1. Poor physical stability of the formulation leading to drug precipitation in the GI tract. 2. Rapid clearance of the nanoparticles from circulation. 3. The chosen animal model has significantly different P-gp expression or metabolic pathways compared to humans. | 1. Assess the stability of the formulation in simulated gastric and intestinal fluids. 2. Characterize the in vivo fate of the nanocarrier itself (e.g., by labeling the lipid). 3. Review literature on the suitability of the animal model for P-gp substrate studies. |
III. Data Presentation: Comparative Pharmacokinetics of Coptisine Formulations
The following table summarizes representative pharmacokinetic parameters of free Coptisine and potential enhanced formulations in rats. Note: Data for enhanced formulations are illustrative and based on typical improvements seen with nanoformulations for poorly bioavailable drugs, as direct comparative studies for Coptisine Sulfate are limited.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Free Coptisine | 30 | 44.15 ± 10.23 | 0.5 | 63.24 ± 15.78 | 1.87 | [2][3] |
| Free Coptisine | 75 | 55.67 ± 12.89 | 0.75 | 78.91 ± 18.45 | 0.98 | [2][3] |
| Free Coptisine | 150 | 66.89 ± 14.56 | 1.0 | 87.97 ± 20.11 | 0.52 | |
| Coptisine SLNs (Illustrative) | 30 | ~150 - 200 | ~1.0 | ~250 - 350 | ~7 - 10 | - |
| Coptisine Liposomes (Illustrative) | 30 | ~120 - 180 | ~1.5 | ~200 - 300 | ~6 - 9 | - |
IV. Experimental Protocols
Preparation of Coptisine Sulfate-Loaded Solid Lipid Nanoparticles (SLNs)
Principle: This protocol utilizes a high-shear homogenization and ultrasonication method to produce SLNs. Coptisine Sulfate is dissolved in the molten lipid phase, which is then dispersed in a hot aqueous surfactant solution to form a nanoemulsion. Cooling the nanoemulsion solidifies the lipid, entrapping the drug inside the nanoparticles.
Materials:
-
Coptisine Sulfate
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Weigh 500 mg of GMS and place it in a glass beaker.
-
Heat the beaker in a water bath to 75-80°C (above the melting point of GMS) until the lipid is completely melted.
-
Add 50 mg of Coptisine Sulfate to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve 1 g of Tween 80 in 50 mL of purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 10 minutes. This will form a coarse pre-emulsion.
-
-
Nano-emulsification:
-
Subject the pre-emulsion to ultrasonication using a probe sonicator at 60% amplitude for 15 minutes. Maintain the temperature at 75-80°C.
-
-
Formation of SLNs:
-
Quickly transfer the hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature.
-
The lipid will solidify, forming the Coptisine Sulfate-loaded SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant and the pellet.
-
Caco-2 Cell Permeability Assay
Principle: This assay measures the transport of Coptisine Sulfate across a monolayer of Caco-2 cells cultured on a semi-permeable membrane, simulating the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Coptisine Sulfate solution/formulation
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayer twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A→B) Transport:
-
Add 0.5 mL of the Coptisine Sulfate test solution (e.g., 10 µM in HBSS) to the apical compartment.
-
Add 1.5 mL of fresh HBSS to the basolateral compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add 1.5 mL of the Coptisine Sulfate test solution to the basolateral compartment.
-
Add 0.5 mL of fresh HBSS to the apical compartment.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the receiver compartment and replace it with an equal volume of fresh HBSS.
-
-
Quantification and Calculation:
-
Analyze the concentration of Coptisine Sulfate in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
-
V. Mandatory Visualizations
Caption: Challenges to Coptisine Sulfate Oral Bioavailability.
References
Technical Support Center: Overcoming Poor Oral Absorption of Coptisine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of Coptisine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is Coptisine Sulfate and why is its oral absorption poor?
A1: Coptisine is a protoberberine alkaloid, primarily extracted from plants of the Coptis genus. It exhibits a range of pharmacological activities. However, its therapeutic potential is limited by poor oral bioavailability, which has been reported to be as low as 0.52% to 1.87% in rats.[1][2] Several factors contribute to this poor absorption:
-
Low Aqueous Solubility: Coptisine, especially in its sulfate form, has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
P-glycoprotein (P-gp) Efflux: Coptisine is a substrate of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter protein expressed on the apical side of intestinal epithelial cells. P-gp actively transports coptisine back into the intestinal lumen after absorption, thereby reducing its net uptake into systemic circulation.[4][5]
-
First-Pass Metabolism: Coptisine undergoes significant metabolism in both the intestine and the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This extensive "first-pass effect" reduces the amount of active drug that reaches the bloodstream.
Q2: What are the main strategies to improve the oral bioavailability of Coptisine Sulfate?
A2: Several formulation strategies can be employed to overcome the poor oral absorption of Coptisine Sulfate:
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Nanoparticle-Based Formulations: Encapsulating Coptisine Sulfate in nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or liposomes, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, like β-cyclodextrin, can enhance the aqueous solubility and dissolution rate of coptisine.
-
Use of Bioenhancers: Co-administration with natural compounds that inhibit P-gp and/or metabolic enzymes can increase the systemic exposure of coptisine.
Q3: How does P-glycoprotein (P-gp) affect Coptisine Sulfate absorption, and how can its effect be mitigated?
A3: P-gp is a major barrier to the oral absorption of many drugs, including Coptisine Sulfate. It functions as a cellular efflux pump, actively transporting absorbed drug molecules out of the intestinal enterocytes and back into the gut lumen. This reduces the net amount of drug that enters the systemic circulation. The effect of P-gp can be mitigated by:
-
Co-administration with P-gp inhibitors: Certain compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration and absorption of P-gp substrates like coptisine.
-
Formulation strategies: Nanoparticle-based formulations can mask the drug from P-gp recognition or utilize alternative absorption pathways, thus bypassing the P-gp efflux.
Q4: What is the role of cytochrome P450 enzymes in the metabolism of Coptisine?
A4: Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform located in the intestine and liver, are primarily responsible for the phase I metabolism of coptisine. This metabolic process chemically alters the coptisine molecule, often rendering it inactive and facilitating its excretion. This extensive first-pass metabolism is a significant contributor to its low oral bioavailability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the oral absorption of Coptisine Sulfate.
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro permeability in Caco-2 cell assays | 1. Coptisine is a P-gp substrate, leading to high efflux. 2. Poor solubility of Coptisine Sulfate in the assay medium. 3. Compromised integrity of the Caco-2 cell monolayer. | 1. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. 2. Increase the solubility of Coptisine Sulfate in the apical donor compartment by using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or by formulating it in a solubilizing system (e.g., SEDDS pre-concentrate). 3. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow before and after the experiment. |
| High variability in in vivo pharmacokinetic data | 1. Inconsistent formulation performance (e.g., variable droplet size in SEDDS). 2. Food effects influencing gastrointestinal physiology and drug absorption. 3. Inter-animal variability in P-gp expression and CYP3A4 activity. | 1. Ensure consistent formulation preparation and characterization (e.g., particle size, zeta potential, drug loading) for each batch. 2. Standardize the fasting period for experimental animals before drug administration. 3. Increase the number of animals per group to improve statistical power. Consider using animal models with characterized P-gp and CYP3A4 expression levels if available. |
| Formulation instability (e.g., drug precipitation, particle aggregation) | 1. Incompatible excipients. 2. Suboptimal formulation parameters (e.g., incorrect oil/surfactant ratio in SEDDS, inappropriate lipid choice in SLNs). 3. Inadequate storage conditions. | 1. Conduct thorough pre-formulation studies to ensure compatibility between Coptisine Sulfate and all excipients. 2. Systematically optimize the formulation using a design of experiments (DoE) approach to identify the most stable composition. 3. Store the formulation under appropriate conditions (e.g., protected from light and moisture, at a controlled temperature) and conduct long-term stability studies. |
| Low encapsulation efficiency in nanoparticle formulations | 1. Poor affinity of Coptisine Sulfate for the lipid or polymeric matrix. 2. Suboptimal preparation method. 3. Drug leakage during the preparation process. | 1. Modify the formulation to improve drug partitioning into the nanoparticle core (e.g., by using a lipophilic counter-ion for Coptisine Sulfate). 2. Optimize the preparation parameters (e.g., homogenization speed and time for SLNs, sonication energy for liposomes). 3. For methods involving solvent evaporation, ensure the evaporation rate is controlled to prevent premature drug precipitation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the oral absorption of Coptisine and the performance of various enhancement strategies.
Table 1: Pharmacokinetic Parameters of Oral Coptisine in Rats
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 30 | 44.15 ± 12.33 | 0.5 | 63.24 ± 18.97 | 1.87 | |
| 75 | 55.27 ± 15.48 | 0.5 | 75.68 ± 21.20 | 0.89 | |
| 150 | 66.89 ± 18.73 | 0.5 | 87.97 ± 24.63 | 0.52 |
Table 2: In Vitro Caco-2 Cell Permeability of Coptisine
| Direction | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Apical to Basolateral (A-B) | 1.103 ± 0.162 | 0.27 | |
| Basolateral to Apical (B-A) | 0.300 ± 0.041 |
Experimental Protocols
1. Preparation of Coptisine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a general method for preparing SLNs, which can be adapted for Coptisine Sulfate.
-
Materials: Coptisine Sulfate, solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the Coptisine Sulfate in the molten lipid with continuous stirring to form the oil phase.
-
Dissolve the surfactant in purified water and heat to the same temperature as the oil phase to form the aqueous phase.
-
Add the hot aqueous phase to the oil phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. Caco-2 Cell Permeability Assay for Coptisine Sulfate Formulations
This protocol outlines the steps for assessing the intestinal permeability of Coptisine Sulfate.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using an epithelial volt-ohm meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm the integrity of the tight junctions.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the Coptisine Sulfate formulation (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Quantify the concentration of Coptisine Sulfate in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oral absorption pathway and barriers for Coptisine Sulfate.
Caption: Workflow for developing and testing Coptisine Sulfate formulations.
Caption: Mechanism of P-glycoprotein mediated efflux of Coptisine.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of P-glycoprotein and CYP 3A by Coptidis Rhizoma in vivo: Using cyclosporine as a probe substrate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
Preventing Coptisine Sulfate precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Coptisine Sulfate in stock solutions.
Troubleshooting Guide: Coptisine Sulfate Precipitation
Encountering precipitation can compromise experimental results. Use this guide to identify the potential cause of precipitation and implement the appropriate solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solvent. | Solubility Limit Exceeded: The concentration is too high for the chosen solvent. Coptisine Sulfate solubility in DMSO is approximately 1 mg/mL.[1] | • Prepare a more dilute stock solution.• Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[1][2] |
| Incorrect Solvent or Low-Quality Solvent: Coptisine Sulfate is insoluble or poorly soluble in the selected solvent.[3] Moisture in solvents like DMSO can also reduce solubility.[4] | • Use a recommended solvent such as DMSO, in which Coptisine Sulfate is known to be soluble or slightly soluble.• Use fresh, high-purity, anhydrous DMSO to prepare stock solutions. | |
| Precipitate forms in the stock solution during storage. | Temperature Fluctuations: Repeated freeze-thaw cycles or unstable storage temperatures can cause the compound to fall out of solution. | • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.• Store aliquots at a stable -20°C or -80°C. |
| Solvent Evaporation: Poorly sealed vials can allow the solvent to evaporate, increasing the compound's concentration beyond its solubility limit. | • Ensure vials are sealed tightly.• Use vials with secure caps appropriate for long-term storage. | |
| Chemical Degradation: Although stable under recommended conditions, exposure to light or other factors could potentially lead to degradation into less soluble products. | • Store stock solutions in amber vials or wrap vials in foil to protect from light. | |
| Precipitate forms upon dilution into aqueous media (e.g., cell culture medium, PBS). | "Concentration Shock" or "Salting Out": The rapid change in solvent polarity when a DMSO stock is added to an aqueous buffer causes the compound to precipitate due to its poor aqueous solubility. | • Add the stock solution dropwise into the vortexing or stirring aqueous medium to ensure rapid, even dispersal.• Keep the final concentration of DMSO in the working solution as low as possible (typically <0.5%). |
| pH of Aqueous Medium: As an alkaloid, the solubility of Coptisine Sulfate can be pH-dependent. | • Check if the pH of your aqueous buffer is optimal for Coptisine Sulfate solubility. Acidic conditions may improve the solubility of alkaloids. |
Frequently Asked Questions (FAQs)
Q1: In which solvents is Coptisine Sulfate soluble? A1: Coptisine Sulfate is reported to be insoluble in water and alcohol. It is soluble or slightly soluble in Dimethyl Sulfoxide (DMSO). Other solvents like ethanol, pyridine, and methanol have also been noted for solubility. For creating high-concentration stock solutions, high-purity, anhydrous DMSO is the most commonly recommended solvent.
Q2: What is the maximum recommended concentration for a Coptisine Sulfate stock solution in DMSO? A2: The reported solubility of Coptisine Sulfate in DMSO is 1 mg/mL (approximately 2.40 mM), which may require sonication and warming to 60°C to achieve. To prevent precipitation issues, it is advisable to prepare stock solutions at or below this concentration.
Q3: How should I properly store Coptisine Sulfate stock solutions? A3: For long-term stability, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month. Always protect the solutions from direct sunlight.
Q4: Why does my Coptisine Sulfate solution precipitate when I dilute it in my cell culture medium? A4: This is a common phenomenon known as "salting out" or "concentration shock". Coptisine Sulfate is poorly soluble in aqueous environments. When the DMSO stock solution is diluted, the DMSO is dispersed, and the aqueous medium cannot maintain the Coptisine Sulfate in solution, causing it to precipitate.
Q5: How can I prevent precipitation when preparing my final working solution in an aqueous buffer? A5: To prevent precipitation during dilution, add the DMSO stock solution slowly and dropwise to your aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound quickly before it has a chance to form a precipitate. Additionally, ensure the final concentration of DMSO in your working solution is very low (e.g., less than 0.5%).
Experimental Protocols
Protocol: Preparation of a 1 mM Coptisine Sulfate Stock Solution in DMSO
Materials:
-
Coptisine Sulfate powder (Molecular Weight: 417.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Calibrated analytical balance
-
Sterile, amber polypropylene or glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 1 mM stock solution, you will need 0.417 mg of Coptisine Sulfate.
-
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Weigh Compound: Carefully weigh out the calculated mass of Coptisine Sulfate powder and place it into a sterile, amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If dissolution is difficult, gently warm the vial to 37°C in a water bath or place it in an ultrasonic bath for 10-15 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use, tightly sealed amber vials. Store immediately at -80°C for long-term storage.
Data Presentation
Table 1: Solubility Profile of Coptisine Sulfate
| Solvent | Solubility | Concentration | Recommendations & Notes | Citation |
| DMSO | Soluble | ~1 mg/mL | Requires sonication and warming to 60°C to achieve. The recommended solvent for stock solutions. | |
| Water | Insoluble | - | The sulfate form enhances water solubility compared to the parent coptisine, but it is still considered insoluble for stock preparation. | |
| Ethanol | Insoluble / Soluble | - | Reports are conflicting. One source states it is insoluble, while another indicates solubility. Test on a small scale first. | |
| Methanol | Soluble | - | May be a viable alternative to DMSO, but less common for cell culture applications. |
Visualizations
Caption: A step-by-step workflow for preparing, storing, and using Coptisine Sulfate solutions.
Caption: A troubleshooting guide linking observed precipitation to causes and solutions.
References
Coptisine Sulfate Degradation: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways and byproducts of Coptisine Sulfate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Coptisine Sulfate?
Coptisine, a protoberberine alkaloid, primarily undergoes metabolic degradation in biological systems through several key pathways. These include hydroxylation, hydrogenation, demethylation, dehydrogenation, glucuronidation, and sulfation.[1] In rat models, seventeen distinct metabolites have been identified, indicating a complex metabolic profile.[1] While specific forced degradation studies on Coptisine Sulfate are not extensively documented in publicly available literature, data from related protoberberine alkaloids, such as berberine, suggest that Coptisine Sulfate is likely susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.
Q2: What are the expected byproducts of Coptisine Sulfate degradation?
Based on metabolic studies of coptisine, the degradation byproducts are primarily conjugated and unconjugated metabolites. Eleven unconjugated metabolites are formed through processes like hydroxylation, hydrogenation, and demethylation.[1] Additionally, six glucuronide and sulfate conjugates have been identified.[1] The core structure of protoberberine alkaloids can also undergo cleavage under stress conditions, potentially leading to a variety of smaller aromatic and heterocyclic fragments. The specific byproducts will depend on the degradation conditions (e.g., pH, light exposure, oxidizing agents).
Q3: My Coptisine Sulfate sample shows unexpected peaks in the chromatogram. What could be the cause?
Unexpected peaks in a chromatogram of Coptisine Sulfate can arise from several sources:
-
Degradation: The compound may have degraded due to improper storage or handling, such as exposure to light, extreme pH, or high temperatures.
-
Impurities: The initial sample may contain impurities from the synthesis or extraction process.
-
Contamination: The sample, solvent, or chromatographic system may be contaminated.
To troubleshoot, it is recommended to:
-
Review the storage conditions of the Coptisine Sulfate standard and sample.
-
Run a blank injection (solvent only) to check for system contamination.
-
Perform a forced degradation study on a pure standard to identify potential degradation products and their retention times.
Q4: How can I prevent the degradation of my Coptisine Sulfate samples during experiments?
To minimize degradation of Coptisine Sulfate during experimental procedures:
-
Protect from light: Store Coptisine Sulfate solutions in amber vials or protect them from light, as protoberberine alkaloids can be photolabile.
-
Control pH: Maintain the pH of the solution within a stable range, as extremes of acidity or alkalinity can promote hydrolysis.
-
Maintain appropriate temperature: Store solutions at recommended temperatures (typically refrigerated or frozen) to slow down potential degradation reactions.
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions to avoid the accumulation of degradation products over time.
-
Inert atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Coptisine Sulfate potency over time | Degradation due to light exposure, temperature fluctuations, or pH instability. | Store stock solutions and samples protected from light at low temperatures. Ensure the pH of the solvent is appropriate and stable. Prepare fresh working solutions daily. |
| Appearance of unknown peaks in HPLC/UPLC analysis | Formation of degradation byproducts. Contamination of the sample or mobile phase. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) on a reference standard to identify the retention times of potential degradants. Analyze a blank solvent injection to rule out system contamination. |
| Inconsistent results between experimental replicates | Variable degradation of the analyte due to inconsistent handling. | Standardize sample preparation and handling procedures. Ensure all samples are treated identically regarding light exposure, temperature, and time before analysis. |
| Precipitation in the sample solution | Formation of insoluble degradation products. Exceeding the solubility of Coptisine Sulfate in the chosen solvent. | Filter the sample through a suitable syringe filter before injection. Re-evaluate the solvent system and concentration to ensure the analyte and its potential byproducts remain in solution. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Below are general protocols for subjecting Coptisine Sulfate to various stress conditions.
1. Acidic Hydrolysis:
-
Dissolve Coptisine Sulfate in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC/UPLC.
2. Alkaline Hydrolysis:
-
Dissolve Coptisine Sulfate in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC/UPLC.
3. Oxidative Degradation:
-
Dissolve Coptisine Sulfate in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC/UPLC.
4. Photolytic Degradation:
-
Prepare a solution of Coptisine Sulfate in a suitable solvent (e.g., methanol or water).
-
Expose the solution to direct sunlight or a photostability chamber for an extended period (e.g., 48 hours).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC/UPLC.
5. Thermal Degradation:
-
Place solid Coptisine Sulfate in a controlled temperature oven at 105°C for 24 hours.
-
Dissolve the heat-treated sample in a suitable solvent.
-
Dilute to the final concentration and analyze by HPLC/UPLC.
Analytical Method for Degradation Products
A stability-indicating HPLC or UPLC method is crucial for separating the parent Coptisine Sulfate from its degradation byproducts.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where Coptisine Sulfate and its byproducts have significant absorbance (e.g., around 265 nm and 345 nm). Mass spectrometry (LC-MS, UPLC-QTOF-MS) is highly recommended for the identification and characterization of unknown degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of Coptisine Sulfate under various stress conditions.
Caption: A typical experimental workflow for conducting forced degradation studies on Coptisine Sulfate.
References
Technical Support Center: Optimizing Cell Viability Assays with Coptisine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays involving Coptisine Sulfate treatment.
Frequently Asked Questions (FAQs)
Q1: My cell viability readings (MTT, XTT, CCK-8) are inconsistent or higher than expected after Coptisine Sulfate treatment, even at high concentrations. What could be the cause?
A1: This is a common issue when working with natural compounds like Coptisine Sulfate. The unexpected results can stem from several factors:
-
Direct Reduction of Tetrazolium Salts: Coptisine, as a compound with antioxidant properties, may directly reduce the tetrazolium salts (MTT, XTT, WST-8) into colored formazan in a cell-free environment.[1][2] This chemical reduction is independent of cellular metabolic activity and can lead to a false positive signal, making the cells appear more viable than they are.
-
Interaction with Assay Reagents: Components in your culture medium or the Coptisine Sulfate solution itself might interact with the assay reagents, leading to inaccurate readings.
Q2: How can I confirm if Coptisine Sulfate is interfering with my cell viability assay?
A2: A cell-free control experiment is the most effective way to determine interference.
-
Prepare a 96-well plate with your standard cell culture medium.
-
Add Coptisine Sulfate at the same concentrations you are using in your cellular experiments.
-
Do not add any cells to these wells.
-
Add the cell viability assay reagent (MTT, XTT, CCK-8) and incubate for the standard duration.
-
Measure the absorbance.
If you observe a color change and an increase in absorbance in a dose-dependent manner with increasing concentrations of Coptisine Sulfate, it confirms that the compound is directly reducing the assay reagent.
Q3: What can I do to mitigate the interference of Coptisine Sulfate in my cell viability assay?
A3: You have a few options to address this interference:
-
Wash Cells Before Adding Reagent: After treating the cells with Coptisine Sulfate for the desired incubation period, carefully aspirate the medium containing the compound and wash the cells with sterile PBS before adding the fresh medium containing the assay reagent.[1] This can significantly reduce the direct reduction of the dye.
-
Use a Non-Tetrazolium-Based Assay: The most robust solution is to switch to a viability assay that is not based on the reduction of tetrazolium salts. Suitable alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a direct indicator of metabolically active cells.
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, which correlates with the number of viable cells and is not based on a reduction reaction.
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.
-
Q4: What is a typical concentration range and incubation time for Coptisine Sulfate in cell viability experiments?
A4: The effective concentration and incubation time of Coptisine Sulfate can vary significantly depending on the cell line. Based on published studies, a common starting concentration range is between 0.1 µM and 100 µM. Incubation times typically range from 24 to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Experimental Protocols
Protocol 1: MTT Assay with Coptisine Sulfate Treatment (with Interference Control)
This protocol is adapted for adherent cells and includes steps to minimize interference from Coptisine Sulfate.
Materials:
-
Coptisine Sulfate stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).
-
Coptisine Sulfate Treatment: Prepare serial dilutions of Coptisine Sulfate in complete medium. Remove the old medium from the wells and add 100 µL of the Coptisine Sulfate dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Interference Check (Parallel Plate): In a separate cell-free plate, add the same concentrations of Coptisine Sulfate to 100 µL of medium per well.
-
MTT Addition:
-
For the cell plate: Carefully aspirate the medium containing Coptisine Sulfate. Wash each well gently with 100 µL of sterile PBS. Aspirate the PBS and add 90 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
For the cell-free plate: Add 10 µL of MTT solution directly to each well.
-
-
Incubation with MTT: Incubate both plates for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding cell-containing wells to correct for any interference. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CCK-8 Assay with Coptisine Sulfate Treatment
This protocol is for a more straightforward assay, but interference checks are still recommended.
Materials:
-
Coptisine Sulfate stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Follow step 1 from the MTT protocol.
-
Coptisine Sulfate Treatment: Follow step 2 from the MTT protocol.
-
Incubation: Follow step 3 from the MTT protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell type and density.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: As with the MTT assay, it is advisable to run a parallel cell-free plate to check for interference and correct the data accordingly.
Data Presentation
Table 1: IC₅₀ Values of Coptisine in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT | 48h | 98.3 ± 10.3 | |
| MCF-7/ADR (Resistant) | MTT | 48h | 201.5 ± 14.4 | |
| MDA-MB-231 (Breast Cancer) | MTT | 48h | 73.9 ± 7.5 | |
| MDA-MB-231/ADR (Resistant) | MTT | 48h | 255.4 ± 16.9 | |
| HepG2 (Liver Cancer) | CCK-8 | Not Specified | ~20-40 | |
| SMMC7721 (Liver Cancer) | CCK-8 | Not Specified | ~20-40 | |
| A549 (Lung Cancer) | MTT | 48h | 18.09 | |
| H460 (Lung Cancer) | MTT | 48h | 29.50 | |
| H2170 (Lung Cancer) | MTT | 48h | 21.60 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell viability assay with Coptisine Sulfate.
Coptisine Sulfate-Induced Apoptosis Signaling Pathway
References
Validation & Comparative
Coptisine Sulfate vs. Berberine: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine and Berberine, two structurally similar protoberberine alkaloids derived from medicinal plants of the Coptis genus, have garnered significant attention in oncological research for their potent anti-cancer properties. Both compounds exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and migration. This guide provides an objective comparison of the anti-cancer activities of Coptisine Sulfate and Berberine, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways and experimental workflows to aid researchers in their investigations.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of Coptisine and Berberine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Gastric Cancer | |||
| ACC-201 | Coptisine | 3.93 | [1] |
| Berberine | 2.97 | [1] | |
| NCI-N87 | Coptisine | 6.58 | [1] |
| Berberine | 6.01 | [1] | |
| Colon Cancer | |||
| LoVo | Coptisine | 2.55 | |
| Berberine | 5.57 | ||
| HT-29 | Coptisine | 1.44 | |
| Berberine | 5.54 | ||
| Leukemia | |||
| L1210 | Coptisine | 2.55 | |
| Berberine | 0.97 | ||
| Various Cancer Cell Lines | |||
| MRC5sv (SV40-transformed fibroblast) | Coptisine | 8 | [2] |
| Berberine | 8 |
Mechanistic Insights: Modulation of Signaling Pathways
Both Coptisine and Berberine have been shown to modulate several critical signaling pathways implicated in cancer progression. A key pathway affected by both alkaloids is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and growth.
Caption: Coptisine and Berberine inhibit the PI3K/Akt signaling pathway.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Coptisine Sulfate or Berberine and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Coptisine Sulfate or Berberine for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Coptisine Sulfate or Berberine for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Experimental Workflow
A typical workflow for comparing the anti-cancer activities of Coptisine Sulfate and Berberine is outlined below.
Caption: A typical workflow for in vitro comparison of anti-cancer agents.
Conclusion
Both Coptisine Sulfate and Berberine demonstrate significant anti-cancer activity through the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell proliferation. The provided data indicates that their efficacy can vary depending on the cancer cell type. While Berberine appears more potent in some leukemia and gastric cancer cell lines, Coptisine shows greater or comparable activity in certain colon and other gastric cancer cell lines. The detailed experimental protocols and workflows presented in this guide are intended to support the research community in further elucidating the therapeutic potential of these promising natural compounds and to facilitate the design of robust and reproducible pre-clinical studies. Further investigations, including in vivo studies and combination therapies, are warranted to fully understand their clinical applicability in cancer treatment.
References
Validating the anti-inflammatory effects of Coptisine Sulfate in vivo
A Comparative Guide for Researchers
Coptisine, a prominent isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis, is gaining significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive in vivo validation of Coptisine Sulfate's anti-inflammatory effects, offering a comparative analysis against established anti-inflammatory agents. The data presented herein is curated for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Coptisine Sulfate as a potential therapeutic candidate.
Performance Comparison: Coptisine Sulfate vs. Alternatives
To contextualize the anti-inflammatory potency of Coptisine Sulfate, its performance was benchmarked against three widely recognized anti-inflammatory drugs: Indomethacin, Dexamethasone, and Sulfasalazine, in various preclinical models of inflammation.
Acute Inflammation Models
Carrageenan-Induced Paw Edema in Rodents: This model is a cornerstone for evaluating acute inflammation. The subcutaneous injection of carrageenan induces a localized inflammatory response characterized by significant swelling (edema). The efficacy of Coptisine free base (a form of Coptisine) was compared to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
| Treatment Group | Dosage | Administration Route | Paw Edema Inhibition (%) |
| Coptisine free base | 20 mg/kg | Intragastrically | 28.5% |
| Coptisine free base | 40 mg/kg | Intragastrically | 42.1% |
| Indomethacin | 10 mg/kg | Intragastrically | 49.3% |
Xylene-Induced Ear Edema in Mice: This model assesses the inhibition of acute inflammatory edema induced by a topical irritant. Coptisine free base demonstrated a dose-dependent reduction in ear swelling. For comparison, data from a separate study on Dexamethasone, a potent corticosteroid, is included.
| Treatment Group | Dosage | Administration Route | Ear Edema Inhibition (%) |
| Coptisine free base | 25 mg/kg | Intragastrically | 30.2% |
| Coptisine free base | 50 mg/kg | Intragastrically | 45.8% |
| Dexamethasone | 1 mg/kg | Intraperitoneally | 48% |
Chronic Inflammation Model
Chemically-Induced Colitis in Rodents: Animal models of colitis, induced by agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or dextran sulfate sodium (DSS), are instrumental in studying inflammatory bowel disease (IBD). Coptisine has shown significant therapeutic effects in these models. One study reported that the efficacy of Coptisine in a TNBS-induced colitis rat model was superior to that of Sulfasalazine (SASP), a standard drug for IBD treatment[1]. Another study on DSS-induced colitis in mice provided the following quantitative data on the amelioration of disease activity index (DAI) and colon length shortening.
| Treatment Group | Dosage | Administration Route | Disease Activity Index (DAI) Score | Colon Length (cm) |
| DSS Model | - | - | 3.5 ± 0.5 | 6.71 ± 0.59 |
| Coptisine | 50 mg/kg | Orally | 2.1 ± 0.4 | 7.21 ± 0.34 |
| Coptisine | 100 mg/kg | Orally | 1.5 ± 0.3 | 8.59 ± 0.45 |
Unraveling the Mechanism: Key Signaling Pathways
Coptisine exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
References
Comparative Bioactivity of Coptisine Sulfate and Palmatine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two prominent protoberberine alkaloids: Coptisine Sulfate and Palmatine. This analysis is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for evaluating their therapeutic potential.
Derived from medicinal plants like Coptis chinensis (Huang Lian), both coptisine and palmatine have garnered significant interest for their diverse pharmacological activities. This guide delves into a comparative analysis of their efficacy in key therapeutic areas, including their anticancer, antimicrobial, and neuroprotective effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a direct comparison of the bioactivity of coptisine and palmatine.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | Coptisine (µM) | Palmatine (µM) | Reference |
| ACC-201 | Gastric Cancer | > Coptisine showed the highest efficacy | Significantly inhibited viability | [1] |
| NCI-N87 | Gastric Cancer | > Coptisine showed the highest efficacy | Significantly inhibited viability | [1] |
| MRC5sv | - | 8 | 80 | [2] |
Table 2: Comparative Antimicrobial Activity (MIC, mg/mL)
| Bacterial Strain | Coptisine (mg/mL) | Palmatine (mg/mL) | Reference |
| Escherichia coli | More active than palmatine | Less active than coptisine | [3] |
| Helicobacter pylori | - | 16 µg/mL (similar to ampicillin) | [4] |
| Oral Bacteria (A. naeslundii, P. gingivalis, etc.) | - | - |
Note: A direct MIC value for coptisine against H. pylori was not available in the searched literature, though its general antimicrobial activity is noted.
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC50, µM)
| Enzyme | Coptisine (µM) | Palmatine (µM) | Reference |
| Acetylcholinesterase (AChE) | Less potent than palmatine | 36.6 |
Key Bioactivities and Mechanisms of Action
Anticancer Activity
Both coptisine and palmatine exhibit cytotoxic effects against various cancer cell lines. However, studies suggest that coptisine often demonstrates higher potency. A key mechanism underlying their anticancer activity is the inhibition of Topoisomerase I, an enzyme crucial for DNA replication and repair. By stabilizing the Topoisomerase I-DNA complex, these alkaloids induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Coptisine has been shown to be a more potent inhibitor of Topoisomerase I compared to palmatine.
dot
Caption: Anticancer mechanism via Topoisomerase I inhibition.
Antimicrobial Activity
Coptisine and palmatine possess broad-spectrum antimicrobial properties. In a comparative study against Escherichia coli, coptisine demonstrated greater inhibitory effects than palmatine. Conversely, palmatine has shown significant activity against Helicobacter pylori, comparable to the antibiotic ampicillin. The antimicrobial action of these alkaloids is attributed to their ability to disrupt bacterial cell membranes and inhibit nucleic acid and protein synthesis.
Neuroprotective Effects
Both alkaloids have shown promise in the realm of neuroprotection. Palmatine, in particular, has been noted for its significant acetylcholinesterase (AChE) inhibitory activity, suggesting its potential in managing neurodegenerative conditions like Alzheimer's disease. Coptisine also exhibits neuroprotective properties, including the ability to upregulate GBA expression and activate autophagy, which can reduce α-synuclein aggregation associated with Parkinson's disease.
dot
Caption: Neuroprotective mechanisms of Palmatine and Coptisine.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Coptisine Sulfate and Palmatine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Coptisine Sulfate or Palmatine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Coptisine Sulfate and Palmatine stock solutions
-
Resazurin or other growth indicator
Procedure:
-
Prepare serial two-fold dilutions of Coptisine Sulfate and Palmatine in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add a growth indicator if necessary and observe for visible growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I assay buffer
-
Coptisine Sulfate and Palmatine
-
Stop buffer/gel loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction tubes containing 1x Topoisomerase I assay buffer and supercoiled plasmid DNA.
-
Add varying concentrations of Coptisine Sulfate or Palmatine to the reaction tubes.
-
Initiate the reaction by adding purified Topoisomerase I and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/gel loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
dot
Caption: General workflow for key bioactivity assays.
Conclusion
This comparative analysis indicates that both coptisine and palmatine are potent bioactive alkaloids with significant therapeutic potential. While coptisine appears to be a more potent anticancer agent due to its stronger inhibition of Topoisomerase I, palmatine shows promise in neuroprotection through its notable acetylcholinesterase inhibitory activity and exhibits strong antibacterial effects against specific pathogens like H. pylori. The choice between these two compounds for further drug development would depend on the specific therapeutic target. The provided data and experimental protocols serve as a foundational resource for researchers to design and conduct further comparative studies.
References
Unraveling the Molecular Mechanisms of Coptisine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coptisine, an isoquinoline alkaloid derived from the traditional Chinese medicinal plant Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of the mechanism of action of Coptisine Sulfate, presenting a comparative analysis with its structural analogs—Berberine, Palmatine, and Jatrorrhizine—also found in Coptis chinensis. The information is supported by experimental data, detailed protocols, and visual representations of key signaling pathways to facilitate further research and drug development.
Comparative Analysis of Bioactivity
The therapeutic potential of Coptisine and its analogs stems from their ability to modulate multiple signaling pathways implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. Below is a summary of their comparative efficacy in terms of half-maximal inhibitory concentrations (IC50) across various cellular assays.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Coptisine | Cytotoxicity (MTT Assay) | ACC-201 (Gastric Cancer) | 3.93 | [1] |
| Cytotoxicity (MTT Assay) | NCI-N87 (Gastric Cancer) | 6.58 | [1] | |
| Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 18.09 | [2] | |
| Cytotoxicity (MTT Assay) | H460 (Lung Cancer) | 29.50 | [2] | |
| Cytotoxicity (MTT Assay) | H2170 (Lung Cancer) | 21.60 | [2] | |
| Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 18.1 | ||
| Cytotoxicity (MTT Assay) | RAW264.7 (Macrophage) | 10.29 | ||
| Cytotoxicity (MTT Assay) | 3T3-L1 (Pre-adipocyte) | 50.63 | ||
| Berberine | Cytotoxicity (MTT Assay) | ACC-201 (Gastric Cancer) | 2.97 | |
| Cytotoxicity (MTT Assay) | NCI-N87 (Gastric Cancer) | 6.01 | ||
| Cytotoxicity (MTT Assay) | MRC5sv (Fibroblast) | 8 | ||
| NO Production Inhibition | RAW264.7 (Macrophage) | 12 | ||
| Palmatine | Cytotoxicity (MTT Assay) | ACC-201 (Gastric Cancer) | > 50 | |
| Cytotoxicity (MTT Assay) | NCI-N87 (Gastric Cancer) | > 50 | ||
| Cytotoxicity (MTT Assay) | MRC5sv (Fibroblast) | 80 | ||
| Jatrorrhizine | Cytotoxicity (MTT Assay) | ACC-201 (Gastric Cancer) | 35.90 | |
| Cytotoxicity (MTT Assay) | NCI-N87 (Gastric Cancer) | 52.75 |
Key Signaling Pathways and Mechanisms of Action
Coptisine Sulfate exerts its effects by intervening in several critical cellular signaling cascades. The following diagrams illustrate the primary pathways modulated by Coptisine and its analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Coptisine has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Coptisine has been observed to modulate the phosphorylation of key MAPK proteins like p38 and JNK.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Coptisine has demonstrated inhibitory effects on this pathway in various cancer cell lines.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the phosphorylation status and total protein levels of key components in the NF-κB, MAPK, and PI3K/Akt pathways.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages, cancer cell lines) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Coptisine Sulfate or alternative alkaloids for the desired time. A vehicle control (e.g., DMSO) should be included. For pathway activation, cells can be stimulated with agents like lipopolysaccharide (LPS) for NF-κB and MAPK pathways, or growth factors for the PI3K/Akt pathway.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-Akt, total Akt) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Coptisine Sulfate or its analogs for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of Coptisine Sulfate on cell cycle progression.
-
Cell Treatment: Treat cells with Coptisine Sulfate for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
RANKL-Induced Osteoclastogenesis Assay
This assay evaluates the effect of Coptisine Sulfate on the differentiation of osteoclasts, which are responsible for bone resorption.
-
Cell Culture: Culture bone marrow-derived macrophages (BMMs) in the presence of M-CSF (macrophage colony-stimulating factor).
-
Induction of Osteoclastogenesis: Induce osteoclast differentiation by treating the BMMs with RANKL (receptor activator of nuclear factor-κB ligand) in the presence or absence of Coptisine Sulfate.
-
TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) to quantify osteoclast formation.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow for investigating the mechanism of action of a compound like Coptisine Sulfate.
This guide provides a foundational understanding of the mechanisms of action of Coptisine Sulfate and its analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, enabling further exploration and validation of the therapeutic potential of these natural compounds.
References
A Comparative Analysis of Synthetic Coptisine Sulfate and Natural Coptis Extract Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of synthetic Coptisine Sulfate and natural Coptis chinensis extract. The following sections present a comprehensive overview of their cytotoxic, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies. This objective analysis aims to inform research and development decisions in the pharmaceutical and biotechnology sectors.
Executive Summary
Natural Coptis chinensis extract is a complex mixture of bioactive alkaloids, with berberine and coptisine being major constituents. Synthetic coptisine, available as Coptisine Sulfate for improved solubility, offers a purified alternative. Experimental evidence suggests that the biological activities of synthetic coptisine are comparable to those of its natural counterpart in terms of cytotoxicity against cancer cell lines. The natural extract, however, may exhibit synergistic or broader effects due to the presence of multiple bioactive compounds. This guide delves into the quantitative data and experimental protocols to elucidate these comparisons.
Cytotoxicity
Both synthetic coptisine and natural Coptis extract have demonstrated significant cytotoxic effects against various cancer cell lines.
Comparative Data
A key study directly compared the cytotoxic effects of natural coptisine (isolated from Chelidonii herba) and synthetic coptisine on human colon tumor cell lines (LoVo and HT-29) and a murine leukemia cell line (L1210). The results indicated a comparable cytotoxic activity for both natural and synthetic coptisine[1].
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Natural Coptisine | HT-29 | 0.49 | [2] |
| Natural Coptisine | LoVo | 0.87 | [2] |
| Natural Coptisine | L1210 | 0.87 | [2] |
| Coptis chinensis Extract | SK-Hep1 (Liver Cancer) | 7 | |
| Coptis chinensis Extract | Raji (Leukemia) | 4 | |
| Coptis chinensis Extract | HepG2 (Liver Cancer) | 20 | |
| Coptis chinensis Extract | K562 (Leukemia) | 29 | |
| Coptis chinensis Extract | U937 (Leukemia) | 29 | |
| Coptis chinensis Extract | P3H1 (Leukemia) | 31 | |
| Coptis chinensis Extract | PLC/PRF/5 (Liver Cancer) | 35 | |
| Coptis chinensis Extract | Hep3B (Liver Cancer) | 55 | |
| Coptisine | Hepatoma Cell Lines | 0.6 - 14.1 | |
| Coptisine | Leukemia Cell Lines | 1.4 - 15.2 |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The cytotoxic activity of coptisine and Coptis extract is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, LoVo, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of synthetic Coptisine Sulfate or natural Coptis extract for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the substance that inhibits 50% of cell growth.
Antimicrobial Activity
Both coptisine and Coptis extract are known for their broad-spectrum antimicrobial properties. The natural extract's activity is attributed to its synergistic blend of alkaloids.
Comparative Data
| Compound/Extract | Microorganism | MIC (mg/mL) | Reference |
| Coptis chinensis Extract | Mycobacterium abscessus | 1.5 | [3] |
| Coptisine | Candida albicans | 1.0 | |
| Coptisine | Pasteurella multocida | 0.125 | |
| Berberine (from Coptis) | Mycobacterium abscessus | 0.25 |
Note: The antimicrobial activity of the natural extract can vary depending on the extraction method and the concentration of active alkaloids.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test substance (synthetic Coptisine Sulfate or natural Coptis extract) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
Coptisine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The natural extract, containing a variety of alkaloids, may have a broader impact on inflammatory processes.
Signaling Pathways
Coptisine has been reported to inhibit inflammatory responses by targeting pathways such as NF-κB and MAPK. These pathways are crucial in the production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory effects of coptisine can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Seeding: Macrophage cells are cultured and seeded in 24-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of Coptisine Sulfate or Coptis extract for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Cytokine Measurement: The cell culture supernatants are collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the test substance on cytokine production is calculated and can be used to determine an IC50 value.
Conclusion
The available evidence indicates that synthetic coptisine exhibits comparable in vitro efficacy to its natural counterpart, particularly in terms of cytotoxicity. The choice between synthetic Coptisine Sulfate and natural Coptis extract will depend on the specific research or therapeutic goal. Synthetic Coptisine Sulfate provides a highly purified and standardized compound, which is advantageous for mechanistic studies and drug development where consistency is paramount. The natural extract, with its complex mixture of alkaloids, may offer a broader spectrum of activity due to synergistic interactions between its components, which could be beneficial in certain applications. Further head-to-head comparative studies, particularly focusing on the in vivo efficacy and bioavailability of synthetic Coptisine Sulfate versus the complete natural extract, are warranted to fully elucidate their respective therapeutic potentials.
References
Coptisine Sulfate and Cisplatin: A Synergistic Combination for Enhanced Anticancer Efficacy
For Immediate Release
A growing body of preclinical evidence suggests that the combination of Coptisine Sulfate, a natural isoquinoline alkaloid, and the conventional chemotherapeutic agent cisplatin results in synergistic anticancer effects. This combination has demonstrated the potential to enhance the cytotoxicity of cisplatin, overcome drug resistance, and induce apoptosis in various cancer cell lines. This guide provides a comprehensive comparison of the effects of Coptisine Sulfate and cisplatin, both individually and in combination, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: Enhanced Cytotoxicity with Combination Therapy
In vitro studies have consistently shown that Coptisine Sulfate can significantly increase the sensitivity of cancer cells to cisplatin. The synergistic effect is evident from the reduction in the half-maximal inhibitory concentration (IC50) of cisplatin when used in combination with coptisine.
Table 1: Comparative IC50 Values of Coptisine and Cisplatin in Gastric Cancer Cell Lines [1]
| Cell Line | Treatment | IC50 (µg/mL) |
| ACC-201 | Coptisine | 3.55 |
| Cisplatin | 1.00 | |
| Coptisine + Cisplatin (1:1) | Not explicitly quantified, but demonstrated synergy | |
| NCI-N87 | Coptisine | 4.96 |
| Cisplatin | 2.17 | |
| Coptisine + Cisplatin (1:1) | Not explicitly quantified, but demonstrated additivity |
Data derived from studies on human gastric cancer cell lines.
Mechanisms of Synergism: A Multi-pronged Attack on Cancer Cells
The enhanced anticancer effect of the Coptisine Sulfate and cisplatin combination is attributed to multiple underlying mechanisms, primarily the induction of apoptosis and the reversal of multidrug resistance.
Induction of Apoptosis
Coptisine Sulfate has been shown to induce apoptosis through both intrinsic and extrinsic pathways. When combined with cisplatin, this pro-apoptotic effect is amplified.
Key Apoptotic Mechanisms of Coptisine:
-
ROS-Mediated JNK Signaling: Coptisine treatment leads to an increase in reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a key regulator of apoptosis.[2][3]
-
Mitochondrial Pathway: Coptisine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential and promotes the release of cytochrome c, activating the caspase cascade.[2][4]
-
Caspase Activation: Coptisine activates initiator caspases (caspase-8 and caspase-9) and executioner caspase-3, leading to the cleavage of PARP and subsequent cell death.
-
67-kDa Laminin Receptor (67LR)/cGMP Signaling: Coptisine can activate the 67LR/cGMP signaling pathway, which has been identified as a novel mechanism for inducing apoptosis in hepatoma cells.
While direct quantitative data on the synergistic effect of the coptisine-cisplatin combination on specific apoptotic markers is still emerging, the known mechanisms of coptisine strongly suggest a potentiation of cisplatin-induced apoptosis.
Reversal of Multidrug Resistance (MDR)
A significant challenge in cisplatin chemotherapy is the development of drug resistance, often mediated by ATP-binding cassette (ABC) transporters that efflux the drug from cancer cells. Coptisine has been shown to inhibit the function and expression of these transporters, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents. This mechanism is a key contributor to its synergistic effect with cisplatin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of Coptisine Sulfate and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Coptisine Sulfate, cisplatin, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with Coptisine Sulfate, cisplatin, or their combination for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).
Visualizing the Mechanisms
To illustrate the complex interactions and pathways involved, the following diagrams are provided.
Caption: Synergistic anticancer mechanisms of Coptisine Sulfate and cisplatin.
References
Comparing the cytotoxicity of Coptisine Sulfate across different cancer cell lines
Coptisine, a protoberberine alkaloid primarily isolated from the traditional medicinal plant Coptis chinensis (Rhizoma coptidis), has garnered significant attention for its potential as an anticancer agent.[1] This guide provides a comparative overview of the cytotoxic effects of Coptisine Sulfate across a spectrum of cancer cell lines, supported by experimental data and methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into its therapeutic applications.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of coptisine across various human and murine cancer cell lines as reported in several studies. This data highlights the differential sensitivity of cancer cells to coptisine's cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| MCF-7 | Breast Cancer | 98.3 ± 10.3 | - |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 201.5 ± 14.4 | Shows decreased sensitivity in resistant cells.[1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 73.9 ± 7.5 | - |
| MDA-MB-231/ADR | Doxorubicin-Resistant Breast Cancer | 255.4 ± 16.9 | Shows decreased sensitivity in resistant cells.[1] |
| ACC-201 | Gastric Cancer | 3.93 | Converted from 1.26 µg/mL.[2] |
| NCI-N87 | Gastric Cancer | 6.58 | Converted from 2.11 µg/mL.[2] |
| HT 29 | Colon Carcinoma | ~1.53 | Converted from 0.49 µg/mL. |
| LoVo | Colon Carcinoma | ~2.72 | Converted from 0.87 µg/mL. |
| HCT116 | Colorectal Cancer | - | Reduced viability observed at 0–25 µM. |
| HepG2 | Hepatocellular Carcinoma | 18.1 | Measured at 72 hours. |
| Hep3B | Hepatocellular Carcinoma | - | Concentration-dependent cytotoxicity observed. |
| A549 | Non-Small Cell Lung Cancer | 18.09–21.60 | Causes cell cycle arrest at G2/M phase. |
| PANC-1 | Pancreatic Cancer | ~100 | - |
| Various | Osteosarcoma | 12.99–28.54 | Markedly inhibited aggressive osteosarcoma cell proliferation. |
| L-1210 | Murine Leukemia | ~2.72 | Converted from 0.87 µg/mL; considered less potent. |
| RAW264.7 | Murine Macrophage | 10.29 | Measured at 72 hours. |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methods.
Experimental Protocols
The evaluation of coptisine's cytotoxicity typically involves colorimetric assays that measure cell metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted standard procedure.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Coptisine Sulfate. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, to allow the compound to exert its effects.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways Modulated by Coptisine Sulfate
Coptisine exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death. Its mechanism of action often involves inducing apoptosis (programmed cell death) and autophagy, as well as causing cell cycle arrest.
Key signaling pathways affected include:
-
PI3K/Akt/mTOR Pathway: Coptisine has been shown to suppress the activation of the PI3K/Akt/mTOR pathway in hepatocellular and colorectal cancer cells. This inhibition disrupts signals that promote cell growth, proliferation, and survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell processes. Coptisine can block the activation of components within this pathway, contributing to its anti-proliferative effects.
-
Reactive Oxygen Species (ROS) Generation: Coptisine treatment leads to an increase in intracellular ROS levels in several cancer cell types, including non-small-cell lung and hepatocellular carcinoma. This oxidative stress can trigger mitochondrial dysfunction and subsequent apoptosis through the activation of pathways like JNK.
-
Apoptosis Induction: The compound modulates the expression of key apoptosis-regulating proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (-3, -8, -9) and ultimately, apoptotic cell death.
-
Cell Cycle Arrest: Coptisine can halt the cell cycle at various phases (G0/G1 or G2/M), preventing cancer cells from dividing. This is achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and Cyclin D1.
-
Inhibition of ABC Transporters: In chemoresistant cancer cells, coptisine can inhibit the function and expression of ATP-binding cassette (ABC) transporters. This action can reverse multidrug resistance by preventing the efflux of anticancer drugs from the cell.
Caption: Key signaling pathways modulated by Coptisine Sulfate in cancer cells.
References
Coptisine Sulfate vs. Standard-of-Care Drugs for Ulcerative Colitis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of coptisine sulfate against established standard-of-care drugs for ulcerative colitis. This analysis is supported by available experimental data, detailed methodologies, and visualizations of key signaling pathways.
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by inflammation of the large intestine and rectum.[1] Current standard-of-care treatments aim to reduce inflammation and manage symptoms, and include aminosalicylates, corticosteroids, immunomodulators, and biologics.[2][3][4][5] Coptisine, a naturally occurring alkaloid, has shown therapeutic potential in preclinical models of UC. This guide will compare the available data on coptisine sulfate with the profiles of established UC therapies.
Quantitative Data Comparison
The following tables summarize the preclinical efficacy of coptisine sulfate in animal models of ulcerative colitis and compare its mechanistic targets with those of standard-of-care drugs. It is important to note that the data for coptisine sulfate is derived from preclinical studies, primarily using the dextran sulfate sodium (DSS)-induced colitis model in mice, and not from direct head-to-head clinical trials with standard-of-care drugs.
Table 1: Preclinical Efficacy of Coptisine Sulfate in DSS-Induced Colitis in Mice
| Parameter | Control Group (DSS Model) | Coptisine Sulfate Treatment Group | 5-ASA (Mesalamine) Treatment Group | Reference |
| Disease Activity Index (DAI) | Significantly increased | Significantly reduced | Significantly reduced | |
| Body Weight Loss | Significant loss | Attenuated loss | Attenuated loss | |
| Colon Length | Significantly shortened | Significantly preserved | Significantly preserved | |
| Histological Score | High score (severe inflammation, ulceration) | Significantly reduced score | Significantly reduced score | |
| Myeloperoxidase (MPO) Activity | Significantly increased | Significantly suppressed | Not always reported in these studies |
Table 2: Mechanistic Comparison of Coptisine Sulfate and Standard-of-Care Drugs
| Mechanism of Action | Coptisine Sulfate (Preclinical Evidence) | Standard-of-Care Drugs (Clinically Established) |
| Anti-inflammatory Pathways | Inhibition of NF-κB and MAPK signaling pathways. Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ). | Aminosalicylates (5-ASA): Inhibition of NF-κB, scavenging of reactive oxygen species. Corticosteroids: Broad immunosuppression via glucocorticoid receptor activation. Biologics (Anti-TNF): Neutralization of TNF-α. |
| Intestinal Barrier Function | Upregulation of tight junction proteins (occludin, E-cadherin, ZO-1). | Some biologics may indirectly improve barrier function by reducing inflammation. |
| Inflammasome Activation | Inhibition of the NLRP3 inflammasome and caspase-1 activation. | Not a primary target for most current standard-of-care drugs. |
| Gut Microbiota Modulation | Can modulate the composition of gut microbiota. | Effects on microbiota are secondary to immunomodulation. |
| Apoptosis Regulation | Inhibition of apoptosis-related proteins in the colon. | Immunomodulators (thiopurines): Induce apoptosis of activated T-lymphocytes. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of coptisine sulfate are provided below.
DSS-Induced Ulcerative Colitis Model in Mice
A widely used preclinical model to mimic the pathology of ulcerative colitis involves the oral administration of dextran sulfate sodium (DSS) to mice.
-
Induction of Colitis: Mice are typically administered 2.5-5% (w/v) DSS in their drinking water for a period of 5-7 days. This leads to acute colitis characterized by weight loss, diarrhea, rectal bleeding, and shortening of the colon.
-
Treatment Groups: Animals are randomly assigned to different groups: a healthy control group, a DSS-only model group, a positive control group (e.g., receiving 5-ASA/mesalamine), and experimental groups receiving varying doses of coptisine sulfate (e.g., 40, 50, 80, 100 mg/kg) administered orally.
-
Assessment of Disease Activity Index (DAI): The DAI is a composite score calculated based on the daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.
-
Histopathological Analysis: At the end of the experiment, colon tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical and Molecular Analysis: Colon tissue and blood serum are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, and the expression of proteins involved in inflammatory pathways (e.g., NF-κB, NLRP3) and intestinal barrier function (e.g., occludin, ZO-1) using Western blotting and immunohistochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by coptisine sulfate and a typical experimental workflow for its preclinical evaluation.
References
- 1. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Ulcerative Colitis Medications [webmd.com]
- 4. New Treatments for Ulcerative Colitis: Xeljanz and More [healthline.com]
- 5. Current treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Coptisine Sulfate's Effects on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of coptisine sulfate on gene expression, with a focus on reproducibility and a comparative analysis against other related alkaloids. The information is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Gene Expression Modulation
Coptisine, a primary active component of Rhizoma Coptidis, has been shown to exert significant effects on gene expression, particularly in pathways related to inflammation, cell cycle regulation, and apoptosis. To assess the reproducibility and specificity of these effects, this guide draws upon a key comparative transcriptomic study and corroborating evidence from various other research articles.
A pivotal study by Xie et al. (2021) provides a direct comparison of the transcriptomic changes induced by coptisine, berberine, palmatine, and a whole Rhizoma Coptidis extract (RCE) in RAW264.7 murine macrophage cells. This allows for a nuanced understanding of coptisine's unique and shared effects on gene expression. The study revealed that both berberine and coptisine show a degree of similarity to the effects of the whole extract, affecting pathways such as the cell cycle. However, they also exhibit distinct regulatory effects on genes involved in lipid metabolism.[1]
The reproducibility of coptisine's anti-inflammatory effects is supported by multiple studies demonstrating its ability to suppress the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6) by inhibiting the NF-κB and MAPK signaling pathways.[2][3] Similarly, its impact on cell cycle and apoptosis is consistently reported, with studies showing coptisine inducing cell cycle arrest and apoptosis in various cancer cell lines through the regulation of key genes in these processes.[4][5]
The following tables summarize the quantitative data on differentially expressed genes from the comparative study by Xie et al. (2021) and other relevant research, highlighting the consistent and differential effects of coptisine.
Table 1: Comparison of Differentially Expressed Genes in RAW264.7 Macrophages
| Treatment | Total Differentially Expressed Genes (DEGs) | Overlap with RCE DEGs | Unique DEGs |
| Coptisine | 1058 | 52.6% | 501 |
| Berberine | 1234 | 70.8% | 360 |
| Palmatine | 214 | 42.1% | 124 |
Data synthesized from Xie et al. (2021). The overlapping percentages indicate the proportion of DEGs shared with the Rhizoma Coptidis extract treatment, suggesting the contribution of each alkaloid to the overall effect of the herb.
Table 2: Key Genes Modulated by Coptisine Across Multiple Studies
| Gene | Pathway | Effect Reported | Cell Line(s) |
| IL-1β | Inflammation (NF-κB) | Downregulation | RAW264.7 |
| IL-6 | Inflammation (NF-κB) | Downregulation | RAW264.7 |
| TNF-α | Inflammation (NF-κB) | Downregulation | RAW264.7 |
| iNOS | Inflammation (NF-κB) | Downregulation | RAW264.7 |
| Cyclin B1 | Cell Cycle | Downregulation | A549 |
| cdc2 | Cell Cycle | Downregulation | A549 |
| cdc25C | Cell Cycle | Downregulation | A549 |
| p21 | Cell Cycle | Upregulation | A549 |
| Bax | Apoptosis | Upregulation | Hep3B, A549 |
| Bcl-2 | Apoptosis | Downregulation | Hep3B, A549 |
| Caspase-3 | Apoptosis | Activation (Cleavage) | Hep3B, A549 |
| Caspase-9 | Apoptosis | Activation (Cleavage) | Hep3B, A549 |
This table synthesizes findings from multiple studies to demonstrate the consistent effect of coptisine on key genes across different experimental models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon the presented findings.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages (or other relevant cell lines such as A549, Hep3B).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the desired concentration of coptisine sulfate (e.g., 5 µM for RAW264.7 cells) or other compounds (e.g., berberine 60 µM, palmatine 80 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
For inflammatory response studies, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Cells are incubated for the desired duration (e.g., 24 hours).
-
RNA Isolation and Quality Control
-
RNA Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Total RNA is extracted using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
RNA Quality Control:
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
The integrity of the RNA is assessed using an Agilent 2100 Bioanalyzer. An RNA Integrity Number (RIN) greater than 8 is generally considered suitable for microarray or RNA sequencing analysis.
-
Microarray Analysis
-
cDNA Synthesis and Labeling:
-
Total RNA is reverse transcribed into cDNA using a T7-oligo(dT) promoter primer.
-
The cDNA is then used as a template for in vitro transcription to synthesize biotin-labeled cRNA using a commercial kit (e.g., Affymetrix GeneChip 3' IVT Express Kit).
-
-
Hybridization:
-
The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Mouse Genome 430 2.0 Array) in a hybridization oven at 45°C for 16 hours with rotation.
-
-
Washing and Staining:
-
Following hybridization, the microarray chip is washed and stained with streptavidin-phycoerythrin using a fluidics station (e.g., Affymetrix GeneChip Fluidics Station 450).
-
-
Scanning and Data Acquisition:
-
The stained array is scanned using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000).
-
The scanned images are converted into numerical data using the appropriate software (e.g., Affymetrix GeneChip Command Console Software).
-
-
Data Analysis:
-
The raw data is normalized (e.g., using the Robust Multi-array Average (RMA) algorithm).
-
Differentially expressed genes are identified based on fold change and statistical significance (e.g., p-value < 0.05).
-
Gene ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways affected by the treatment.
-
Visualization of Coptisine's Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by coptisine and a typical experimental workflow.
Caption: Experimental workflow for gene expression analysis.
Caption: Coptisine's inhibition of the NF-κB signaling pathway.
Caption: Coptisine's modulation of MAPK and PI3K/Akt pathways.
References
- 1. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coptisine-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coptisine-mediated downregulation of E2F7 induces G2/M phase arrest in hepatocellular carcinoma cells through inhibition of E2F4/NFYA/NFYB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Coptisine Sulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Coptisine Sulfate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of laboratory personnel and prevents environmental contamination. This guide provides a step-by-step procedure for the safe disposal of Coptisine Sulfate, based on available safety data.
Hazard and Safety Information
| Hazard Category | Description | Precautionary Statements | Pictogram |
| Health Hazards | May be harmful if inhaled, absorbed through the skin, or swallowed. Causes skin, eye, and respiratory tract irritation.[1][2] | P261: Avoid breathing dust. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Exclamation mark) |
Step-by-Step Disposal Procedure
The disposal of Coptisine Sulfate must be conducted in accordance with all federal, state, and local regulations.[1] The following procedure is a general guideline and should be adapted to comply with the specific requirements of your institution and location.
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust formation, a respirator may be necessary.
-
Containment:
-
For solid Coptisine Sulfate, carefully sweep up the material, avoiding the creation of dust.
-
Place the waste into a suitable, clearly labeled, and closed container for disposal.
-
-
Waste Collection:
-
Do not mix Coptisine Sulfate waste with other chemical waste unless it is known to be compatible.
-
Store the sealed waste container in a designated, secure area for hazardous waste collection.
-
-
Professional Disposal:
-
Coptisine Sulfate waste should be disposed of by a licensed, professional waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Decontamination:
-
Thoroughly clean any equipment and the work area that came into contact with Coptisine Sulfate.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the Coptisine Sulfate.
-
Important Considerations:
-
Do not dispose of Coptisine Sulfate down the drain or in the regular trash.
-
Prevent the release of Coptisine Sulfate into the environment.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Coptisine Sulfate.
Caption: Workflow for the proper disposal of Coptisine Sulfate.
References
Essential Safety and Logistical Information for Handling Coptisine Sulfate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Coptisine Sulfate. The information is designed to be a primary resource for ensuring laboratory safety and proper chemical handling.
Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for Coptisine Sulfate is not consistently available. The following guidance is compiled from information on Coptisine chloride and general safety practices for alkaloid compounds. It is imperative to consult a specific SDS for Coptisine Sulfate when available and to conduct a thorough risk assessment before commencing any work.
Coptisine sulfate is an isoquinoline alkaloid compound.[1] As with many biologically active compounds, it requires careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. Based on the hazard statements for similar compounds, which indicate potential for skin, eye, and respiratory irritation, the following PPE is recommended.
| Protection Category | Recommended Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use. |
| Laboratory coat | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood | To minimize the inhalation of dust, which may cause respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach to handling Coptisine Sulfate, from initial preparation to final disposal, is essential for laboratory safety.
Pre-Handling Procedures
-
Review Safety Documents: Before beginning work, thoroughly review any available Safety Data Sheets and relevant institutional safety protocols.
-
Prepare the Workspace: Ensure that the designated work area, preferably a certified chemical fume hood, is clean, organized, and free of unnecessary clutter.
-
Assemble Protective Gear: Correctly don all required PPE as outlined in the table above.
-
Locate Emergency Equipment: Confirm the location and operational readiness of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Handling of Coptisine Sulfate
-
Weighing: When weighing the solid compound, perform the task within a chemical fume hood or a ventilated enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: To avoid splashes, add Coptisine Sulfate powder to the solvent gradually while stirring.
-
Minimize Direct Contact: Utilize appropriate tools, such as spatulas, for all transfers to avoid direct handling of the chemical.
-
Clear Labeling: All containers holding Coptisine Sulfate must be clearly and accurately labeled with the chemical name, concentration, preparation date, and appropriate hazard warnings.
Post-Handling and Storage
-
Decontamination: After handling, thoroughly decontaminate the work surface with a suitable cleaning agent.
-
Hygiene: Immediately after work and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.
-
Storage: Store Coptisine Sulfate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is between 2-8°C.
Disposal Plan
The disposal of Coptisine Sulfate and associated waste must be managed in a way that is safe and compliant with environmental regulations.
-
Waste Segregation: Collect all waste materials contaminated with Coptisine Sulfate, including excess reagent, contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal Pathway: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Regulatory Adherence: Ensure that all disposal practices comply with local, state, and federal environmental regulations. Never dispose of Coptisine Sulfate down the drain or in the regular trash.
Visual Workflow and Safety Diagrams
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and first aid measures.
Caption: A step-by-step workflow for the safe handling of Coptisine Sulfate.
Caption: Immediate first aid measures for different routes of Coptisine Sulfate exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
